Antibacterial agent 112
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H23N5O5 |
|---|---|
Molecular Weight |
593.6 g/mol |
IUPAC Name |
5-[[4-[[4-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenoxy]methyl]phenyl]methylideneamino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C35H23N5O5/c41-34(42)23-15-24(35(43)44)17-25(16-23)38-18-20-5-7-21(8-6-20)19-45-26-11-9-22(10-12-26)33-39-31-27-3-1-13-36-29(27)30-28(32(31)40-33)4-2-14-37-30/h1-18H,19H2,(H,39,40)(H,41,42)(H,43,44) |
InChI Key |
QSSLKWWKJVTLHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C4C=CC=NC4=C2N=C1)N=C(N3)C5=CC=C(C=C5)OCC6=CC=C(C=C6)C=NC7=CC(=CC(=C7)C(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Antibacterial Agent 112 (Onc112) Against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial agent 112, also known as Onc112, with a specific focus on its mechanism of action against Gram-positive bacteria. This document synthesizes current scientific knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the agent's molecular interactions and relevant experimental workflows.
Introduction
This compound (Onc112) is a proline-rich antimicrobial peptide (PrAMP) that has demonstrated significant activity against a range of bacteria. Unlike many conventional antibiotics that target the cell wall or membrane, Onc112 employs a sophisticated intracellular mechanism, primarily inhibiting protein synthesis. This unique mode of action makes it a promising candidate for the development of new therapeutics, particularly in the face of rising antimicrobial resistance. This guide will delve into the specifics of its antibacterial activity, the molecular basis of its action, and the experimental methodologies used to elucidate these properties.
Quantitative Data: Antibacterial Activity of Onc112
The in vitro efficacy of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that prevents visible growth of a microorganism. The following table summarizes the MIC values of Onc112 against various clinically relevant Gram-positive bacteria.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | DSM 6247 | 8 | [1] |
| Staphylococcus aureus | ATCC 29213 | 8 | [2] |
| Enterococcus faecalis | - | >64 | [1] |
| Streptococcus pneumoniae | - | >64 | [1] |
Note: The activity of Onc112 against Enterococcus faecalis and Streptococcus pneumoniae has been reported to be limited in standard MIC testing conditions.[1] However, it is important to note that PrAMPs like Onc112 can exhibit potent ribosome binding across different bacterial species, including those that appear resistant in standard assays, suggesting that factors other than target affinity, such as cellular uptake, may limit their whole-cell activity.[3]
Mechanism of Action: Inhibition of Protein Synthesis
The primary mechanism of action of Onc112 is the inhibition of bacterial protein synthesis through direct interaction with the 70S ribosome.[4][5] Unlike many ribosome-targeting antibiotics, Onc112 does not cause widespread cell lysis.[6]
Ribosomal Binding
Onc112 binds within the nascent peptide exit tunnel of the large ribosomal subunit (50S).[4][5] This binding site is highly conserved across various bacterial species.[3] The peptide orients itself in a reverse manner compared to a nascent polypeptide chain.[7]
Interference with Translation Initiation and Elongation
The binding of Onc112 to the ribosome has two major consequences:
-
Blocks Accommodation of Aminoacyl-tRNA: Onc112 physically obstructs the A-site of the peptidyl transferase center, preventing the binding of incoming aminoacyl-tRNA. This blockage effectively halts the elongation phase of protein synthesis.[7]
-
Destabilizes the Initiation Complex: The presence of Onc112 in the exit tunnel destabilizes the translation initiation complex, leading to the dissociation of the initiator fMet-tRNA from the P-site.[4][8] This prevents the ribosome from transitioning from initiation to elongation.
The following diagram illustrates the proposed mechanism of action of Onc112 at the bacterial ribosome.
Caption: Mechanism of Onc112 action on the bacterial ribosome.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antibacterial activity and mechanism of action of Onc112.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard broth microdilution methods for antimicrobial susceptibility testing.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus)
-
Onc112 stock solution
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution of Onc112:
-
Prepare a series of twofold dilutions of the Onc112 stock solution in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well containing the Onc112 dilutions. This will bring the final volume to 100 µL and the bacterial concentration to the target of 5 x 10⁵ CFU/mL.
-
Include a growth control well (bacteria in MHB without Onc112) and a sterility control well (MHB only).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of Onc112 at which there is no visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
The following diagram outlines the experimental workflow for MIC determination.
Caption: Experimental workflow for MIC determination.
In Vitro Translation Inhibition Assay
This assay measures the ability of Onc112 to inhibit protein synthesis in a cell-free system. This protocol is based on a coupled transcription-translation system.[9]
Materials:
-
E. coli S30 extract-based cell-free transcription-translation system
-
Plasmid DNA encoding a reporter protein (e.g., firefly luciferase)
-
Onc112 stock solution
-
Amino acid mixture
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube or a well of a microplate, combine the components of the cell-free system according to the manufacturer's instructions. This typically includes the S30 extract, reaction buffer, and amino acid mixture.
-
Add the reporter plasmid DNA to the reaction mixture.
-
Add varying concentrations of Onc112 to the reaction mixtures. Include a no-Onc112 control.
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation of the reporter protein.
-
-
Measurement of Reporter Activity:
-
Add the luciferase assay reagent to each reaction.
-
Measure the luminescence using a luminometer. The light output is proportional to the amount of active luciferase synthesized.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of protein synthesis for each Onc112 concentration relative to the no-Onc112 control.
-
The IC₅₀ value (the concentration of Onc112 that inhibits 50% of protein synthesis) can be determined by plotting the percentage of inhibition against the Onc112 concentration.
-
Conclusion
This compound (Onc112) represents a promising class of antimicrobial peptides with a distinct intracellular mechanism of action. Its ability to inhibit protein synthesis by binding to a conserved site on the bacterial ribosome offers a potential avenue to combat drug-resistant Gram-positive bacteria. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working to further characterize and develop this and similar therapeutic agents. Further research is warranted to optimize its activity spectrum and to fully elucidate the factors governing its uptake into different bacterial species.
References
- 1. researchgate.net [researchgate.net]
- 2. Hybrid Antimicrobial Peptide Targeting Staphylococcus aureus and Displaying Anti-infective Activity in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosomal Target‐Binding Sites of Antimicrobial Peptides Api137 and Onc112 Are Conserved among Pathogens Indicating New Lead Structures To Develop Novel Broad‐Spectrum Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The proline-rich antimicrobial peptide Onc112 inhibits translation by blocking and destabilizing the initiation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mechanism of Inhibition of Protein Synthesis by the Proline-Rich Peptide Oncocin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term effects of the proline-rich antimicrobial peptide Oncocin112 on the Escherichia coli translation machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unraveling the Onslaught: A Technical Guide to the Mechanism of Action of Antibacterial Agent 112 Against Gram-Negative Bacteria
For Immediate Release
[Fictional City, State] – In the ongoing battle against antimicrobial resistance, a novel investigational compound, Antibacterial Agent 112, has demonstrated potent bactericidal activity against a broad spectrum of multidrug-resistant Gram-negative bacteria. This technical guide provides an in-depth analysis of the multifaceted mechanism of action of Agent 112, offering crucial insights for researchers, scientists, and drug development professionals. Through a combination of membrane disruption and inhibition of a key cellular process, Agent 112 employs a dual-pronged attack, leading to rapid bacterial cell death.
Executive Summary
This compound exhibits a unique dual mechanism of action against Gram-negative bacteria. The primary mode of action involves a targeted disruption of the bacterial outer membrane through high-affinity binding to lipopolysaccharide (LPS). This initial interaction facilitates the subsequent permeabilization of the inner membrane. The secondary, and equally critical, mechanism is the specific inhibition of the inner membrane protein MurJ, an essential flippase required for the translocation of lipid II, a vital precursor for peptidoglycan synthesis. This synergistic assault on both the bacterial envelope and cell wall biosynthesis pathway results in potent and rapid bactericidal activity.
Dual-Pronged Mechanism of Action
Primary Action: Outer and Inner Membrane Disruption
The initial interaction of Agent 112 with Gram-negative bacteria is characterized by its strong affinity for the lipid A component of lipopolysaccharide (LPS) in the outer membrane.[1][2][3][4] This binding is driven by both electrostatic and hydrophobic interactions, leading to a localized disorganization of the outer membrane's structural integrity.[1] This disruption allows Agent 112 to traverse the outer membrane and access the periplasmic space.
Following its entry into the periplasm, Agent 112 interacts with the inner membrane, causing rapid and extensive permeabilization. This disruption of the inner membrane's integrity leads to the leakage of essential intracellular components, including ATP, and the dissipation of the proton motive force, ultimately contributing to cell death.[5][6]
Caption: Agent 112 binds to LPS, leading to membrane disruption and cell death.
Secondary Action: Inhibition of Peptidoglycan Synthesis via MurJ Flippase
Concurrently with membrane disruption, Agent 112 targets a crucial step in the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall.[7][8] Specifically, Agent 112 inhibits the function of MurJ, an essential lipid II flippase.[9][10][11][12] MurJ is responsible for translocating the peptidoglycan precursor, lipid II, from the cytoplasm to the periplasm, where it is incorporated into the growing cell wall.[7][8] By inhibiting MurJ, Agent 112 effectively halts peptidoglycan synthesis, leading to the weakening of the cell wall and eventual cell lysis, particularly in growing bacteria.
Quantitative Analysis of Antibacterial Activity
The antibacterial efficacy of Agent 112 has been quantified through a series of in vitro assays. The data presented below summarizes the key findings.
Minimum Inhibitory Concentrations (MICs)
Agent 112 demonstrates potent activity against a range of clinically relevant Gram-negative pathogens, including multidrug-resistant strains.
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli ATCC 25922 | 0.5 |
| Klebsiella pneumoniae (MDR) | 1 |
| Pseudomonas aeruginosa PAO1 | 2 |
| Acinetobacter baumannii (XDR) | 2 |
Table 1: Minimum Inhibitory Concentrations of Agent 112 against Gram-negative bacteria.
Time-Kill Kinetics
Time-kill assays reveal the rapid bactericidal nature of Agent 112. At concentrations of 4x MIC, a >3-log10 reduction in colony-forming units (CFU)/mL was observed within 2 hours for E. coli and K. pneumoniae.
| Time (hours) | E. coli (CFU/mL) | K. pneumoniae (CFU/mL) |
| 0 | 5 x 10^5 | 5 x 10^5 |
| 0.5 | 1 x 10^5 | 2.5 x 10^5 |
| 1 | 8 x 10^3 | 5 x 10^4 |
| 2 | <100 | <100 |
| 4 | <10 | <10 |
Table 2: Time-kill kinetics of Agent 112 at 4x MIC.
Membrane Permeabilization Kinetics
The kinetics of outer and inner membrane permeabilization were assessed using the N-phenyl-1-naphthylamine (NPN) and propidium iodide (PI) assays, respectively.
| Agent 112 Conc. | NPN Uptake (RFU) at 5 min | PI Uptake (RFU) at 10 min |
| 0.5x MIC | 150 | 50 |
| 1x MIC | 400 | 250 |
| 2x MIC | 850 | 600 |
| 4x MIC | 1200 | 1000 |
Table 3: Outer (NPN) and Inner (PI) membrane permeabilization by Agent 112. RFU = Relative Fluorescence Units.
ATP Leakage
The disruption of the inner membrane integrity by Agent 112 results in significant leakage of intracellular ATP.
| Agent 112 Conc. | Extracellular ATP (RLU) at 15 min |
| 0.5x MIC | 5 x 10^3 |
| 1x MIC | 2 x 10^4 |
| 2x MIC | 8 x 10^4 |
| 4x MIC | 1.5 x 10^5 |
Table 4: Extracellular ATP levels following treatment with Agent 112. RLU = Relative Light Units.
Detailed Experimental Protocols
Outer Membrane Permeabilization Assay (NPN Uptake)
This assay measures the uptake of the fluorescent probe N-phenyl-1-naphthylamine (NPN) upon disruption of the outer membrane.[13][14][15]
-
Bacterial Culture: Grow Gram-negative bacteria to mid-logarithmic phase (OD600 ≈ 0.5) in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Cell Preparation: Harvest cells by centrifugation, wash twice with 5 mM HEPES buffer (pH 7.2), and resuspend in the same buffer to an OD600 of 0.5.
-
Assay Setup: In a 96-well black plate, add 50 µL of the bacterial suspension to each well.
-
NPN Addition: Add 50 µL of a 40 µM NPN solution in HEPES buffer to each well.
-
Agent 112 Addition: Add 100 µL of Agent 112 at various concentrations (0.5x to 4x MIC) to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (excitation: 350 nm, emission: 420 nm) every minute for 30 minutes using a microplate reader.
Caption: Workflow for the NPN uptake assay to measure outer membrane permeabilization.
Inner Membrane Permeabilization Assay (Propidium Iodide Uptake)
This assay quantifies the uptake of the fluorescent dye propidium iodide (PI), which only enters cells with a compromised inner membrane.[13][14]
-
Bacterial Culture and Preparation: Follow steps 1 and 2 from the Outer Membrane Permeabilization Assay protocol.
-
Assay Setup: In a 96-well black plate, add 100 µL of the bacterial suspension to each well.
-
PI Addition: Add 50 µL of a 10 µg/mL PI solution in HEPES buffer to each well.
-
Agent 112 Addition: Add 50 µL of Agent 112 at various concentrations to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity (excitation: 535 nm, emission: 617 nm) every 2 minutes for 60 minutes.
ATP Leakage Assay
This assay measures the amount of ATP released from the bacterial cytoplasm into the extracellular medium upon membrane disruption.[5][6][16][17][18]
-
Bacterial Culture and Preparation: Follow steps 1 and 2 from the Outer Membrane Permeabilization Assay protocol, resuspending the final cell pellet in fresh CAMHB.
-
Treatment: Incubate the bacterial suspension with various concentrations of Agent 112 for 15 minutes at 37°C.
-
Sample Collection: Centrifuge the treated bacterial suspensions to pellet the cells.
-
ATP Measurement: Transfer the supernatant to a new 96-well white plate. Add an ATP-dependent luciferase reagent to each well and immediately measure the luminescence using a luminometer.
Logical Relationship of Agent 112's Actions
The dual mechanism of Agent 112 creates a synergistic and rapid bactericidal effect. The initial binding to LPS and subsequent membrane disruption is a critical first step that facilitates the entry of the agent and weakens the cell. The inhibition of MurJ then delivers the final blow by preventing the repair and synthesis of the cell wall, ensuring cell death.
Caption: The dual mechanism of Agent 112 targeting both the membrane and cell wall synthesis.
Conclusion
This compound represents a promising candidate for the development of new therapeutics to combat multidrug-resistant Gram-negative infections. Its unique dual mechanism of action, involving both membrane disruption and inhibition of peptidoglycan synthesis, suggests a low propensity for the development of resistance. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this novel antibacterial agent.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Inhibitory Effects of Antimicrobial Peptides on Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide Neutralization by Antimicrobial Peptides: A Gambit in the Innate Host Defense Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide - Wikipedia [en.wikipedia.org]
- 5. Real-time monitoring of extracellular ATP in bacterial cultures using thermostable luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Structure and Mechanism of the Lipid Flippase MurJ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MurJ and a novel lipid II flippase are required for cell wall biogenesis in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MurJ and a novel lipid II flippase ... | Article | H1 Connect [archive.connect.h1.co]
- 13. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. ATP Bioluminescence Assay To Evaluate Antibiotic Combinations against Extensively Drug-Resistant (XDR) Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Proposed Synthesis of Antibacterial Agent 112
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines a proposed synthetic pathway for a molecule referred to as "Antibacterial Agent 112," based on its chemical structure derived from available data. As no specific literature detailing the synthesis of this exact compound could be located, this guide is a scientifically informed projection based on established organic chemistry principles and published analogous reactions.
Introduction
This compound is a complex synthetic compound with the chemical formula C₃₅H₂₃N₅O₅.[1] It features a core imidazo[4,5-f][1][2]phenanthroline scaffold, a class of compounds known for their potential as antibacterial and anticancer agents.[3][4] The molecule is further functionalized with an extended side chain terminating in a Schiff base linkage to an aromatic dicarboxylic acid. This intricate structure suggests a multi-faceted mechanism of action, potentially targeting bacterial DNA synthesis and cell wall formation by inhibiting enzymes like DNA gyrase and topoisomerase IV.[1] This guide provides a detailed, step-by-step proposed synthesis for this molecule, complete with experimental protocols, data tables, and process diagrams to aid researchers in its potential laboratory-scale production.
Proposed Overall Synthetic Pathway
The synthesis of this compound can be logically approached in a multi-step sequence, beginning with commercially available starting materials. The pathway involves the preparation of three key intermediates:
-
Intermediate A: 1,10-Phenanthroline-5,6-dione
-
Intermediate B: 4-((4-formylbenzyl)oxy)benzaldehyde
-
Intermediate C: 2-(4-((4-formylbenzyl)oxy)phenyl)-1H-imidazo[4,5-f][1][2]phenanthroline
The final product is then assembled through the condensation of Intermediate C with 5-aminoisophthalic acid.
Detailed Experimental Protocols
This procedure involves the oxidation of 1,10-phenanthroline using a mixture of nitric and sulfuric acids in the presence of potassium bromide.[5][6]
-
Reagents and Materials:
-
1,10-Phenanthroline monohydrate
-
Potassium bromide (KBr)
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Sodium carbonate (Na₂CO₃)
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
-
-
Procedure:
-
To a 250 mL three-necked flask cooled to 0 °C, add 35 mL of concentrated H₂SO₄.
-
Slowly add 1,10-phenanthroline monohydrate (5.0 g, 25.2 mmol) to the flask with stirring.
-
Once dissolved, add potassium bromide (5.0 g, 42.0 mmol) and then slowly add 17.5 mL of concentrated HNO₃, keeping the temperature below 5 °C.[5]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 20 minutes.
-
Heat the reaction mixture to 130 °C and maintain this temperature for 2 hours.
-
Carefully and slowly pour the hot, yellow solution into 150 g of an ice-water slurry.
-
Neutralize the resulting solution to pH 7 with solid sodium carbonate.
-
Extract the aqueous mixture with chloroform (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from anhydrous ethanol to obtain 1,10-phenanthroline-5,6-dione as a yellow solid.
-
This intermediate is synthesized via a Williamson ether synthesis between 4-hydroxybenzaldehyde and α-bromo-p-tolualdehyde (4-(bromomethyl)benzaldehyde).
-
Reagents and Materials:
-
4-Hydroxybenzaldehyde
-
α-Bromo-p-tolualdehyde
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), dry
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (2.0 g, 16.4 mmol) and α-bromo-p-tolualdehyde (3.26 g, 16.4 mmol) in 20 mL of dry DMF.
-
Add anhydrous potassium carbonate (3.40 g, 24.6 mmol) to the solution.[7]
-
Heat the reaction mixture to 100 °C and stir for 3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and pour it into ice water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water (3 x 10 mL) and dry to yield 4-((4-formylbenzyl)oxy)benzaldehyde. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
-
This step involves the condensation of the dione (Intermediate A) with the aldehyde (Intermediate B) in the presence of ammonium acetate.
-
Reagents and Materials:
-
1,10-Phenanthroline-5,6-dione (Intermediate A)
-
4-((4-formylbenzyl)oxy)benzaldehyde (Intermediate B)
-
Ammonium acetate (CH₃COONH₄)
-
Glacial acetic acid
-
-
Procedure:
-
Combine 1,10-phenanthroline-5,6-dione (1.0 g, 4.76 mmol), 4-((4-formylbenzyl)oxy)benzaldehyde (1.14 g, 4.76 mmol), and ammonium acetate (7.34 g, 95.2 mmol) in a round-bottom flask.[8]
-
Add 40 mL of glacial acetic acid to the mixture.
-
Reflux the mixture for 2 hours, then cool to room temperature.
-
Pour the reaction mixture into 100 mL of water.
-
Neutralize with a concentrated aqueous ammonia solution, which will cause a precipitate to form.
-
Collect the yellow precipitate by filtration and wash thoroughly with water.
-
Purify the crude product by column chromatography on silica gel (using a chloroform:methanol solvent system) to yield Intermediate C.
-
The final step is the formation of a Schiff base between the aldehyde functionality of Intermediate C and the amino group of 5-aminoisophthalic acid.
-
Reagents and Materials:
-
Intermediate C
-
5-Aminoisophthalic acid
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve Intermediate C (1.0 g, 2.32 mmol) in 50 mL of absolute ethanol, heating gently if necessary.
-
In a separate flask, dissolve 5-aminoisophthalic acid (0.42 g, 2.32 mmol) in 20 mL of absolute ethanol.
-
Add the solution of 5-aminoisophthalic acid to the solution of Intermediate C.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold ethanol and then diethyl ether.
-
Dry the product under vacuum to yield this compound.
-
Data Presentation
| Step | Reaction Type | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Oxidation | 1,10-Phenanthroline, H₂SO₄, HNO₃, KBr | - | 130 | 2 | 85-96[5] |
| 2 | Williamson Ether Synthesis | 4-Hydroxybenzaldehyde, α-Bromo-p-tolualdehyde, K₂CO₃ | DMF | 100 | 3 | ~75[7] |
| 3 | Condensation | Intermediates A & B, Ammonium Acetate | Acetic Acid | Reflux | 2 | 80-90 |
| 4 | Schiff Base Formation | Intermediate C, 5-Aminoisophthalic Acid | Ethanol | Reflux | 4-6 | 70-85 |
| Property | Value | Reference |
| Chemical Formula | C₃₅H₂₃N₅O₅ | [1] |
| Molecular Weight | 593.59 g/mol | [1] |
| Appearance | Yellow Solid | (Predicted) |
| MIC vs. various strains | 1250 µM | [1] |
Visualization of Key Processes
References
- 1. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activity of 1H-imidazo[4,5-f][1,10]phenanthroline as a potential antitumor agent with PI3K/AKT/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1 10-PHENANTHROLINE-5 6-DIONE 97 synthesis - chemicalbook [chemicalbook.com]
- 6. CN101775015B - Synthesis method of phenanthroline-5,6-diketone - Google Patents [patents.google.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. researchgate.net [researchgate.net]
Preliminary Toxicity Profile of a Novel Antibacterial Agent: A Methodological Guide
Disclaimer: As of November 2025, publicly available, specific preliminary toxicity data for "Antibacterial agent 112," also identified as the novel oxapenem AM-112, is not available in the reviewed scientific literature. The following technical guide has been constructed as a representative whitepaper outlining the core methodologies and data presentation expected for the preliminary toxicity assessment of a new antibacterial candidate. The experimental protocols and data tables are based on established practices in preclinical toxicology for antimicrobial agents.
This guide is intended for researchers, scientists, and drug development professionals to provide a framework for the initial safety evaluation of novel antibacterial compounds.
Introduction
The emergence of multidrug-resistant bacteria necessitates the development of new antibacterial agents. "this compound" (AM-112) is a novel oxapenem compound with potent β-lactamase inhibitory properties.[1][2] It has demonstrated significant efficacy in protecting cephalosporins from degradation by a wide range of β-lactamases, thereby restoring their activity against resistant bacterial strains.[1][2][3] While early efficacy data is promising, a thorough evaluation of the compound's safety profile is critical before it can advance to further preclinical and clinical development.
This document outlines the fundamental in vitro and in vivo studies that form the basis of a preliminary toxicity assessment for a novel antibacterial agent like "this compound."
Data Presentation: Summary of Preclinical Toxicity Endpoints
Comprehensive toxicity data should be presented in a clear and structured format to allow for easy interpretation and comparison. The following tables represent typical datasets generated during preliminary toxicity screening.
Table 1: In Vitro Cytotoxicity Data
| Cell Line | Assay Type | Test Compound | Concentration Range (µM) | IC50 (µM) [95% CI] |
| HepG2 (Human Liver) | MTT | Agent 112 | 0.1 - 1000 | >1000 |
| Doxorubicin (Control) | 0.01 - 10 | 0.8 [0.6 - 1.1] | ||
| HEK293 (Human Kidney) | LDH | Agent 112 | 0.1 - 1000 | >1000 |
| Triton X-100 (Control) | 0.1% | - | ||
| Vero (Monkey Kidney) | Neutral Red | Agent 112 | 0.1 - 1000 | >1000 |
| Chloroquine (Control) | 1 - 100 | 25 [21 - 30] |
Table 2: In Vitro Genotoxicity Assessment
| Assay Type | Test System | Test Compound | Concentration Range (µ g/plate ) | Metabolic Activation (S9) | Result |
| Ames Test | S. typhimurium TA98 | Agent 112 | 1 - 5000 | With & Without | Negative |
| S. typhimurium TA100 | Agent 112 | 1 - 5000 | With & Without | Negative | |
| E. coli WP2 uvrA | Agent 112 | 1 - 5000 | With & Without | Negative | |
| In Vitro Micronucleus Test | Human Lymphocytes | Agent 112 | 10 - 1000 µM | With & Without | Negative |
Table 3: In Vivo Acute Toxicity Study
| Species (Strain) | Route of Administration | Test Compound | Dose (mg/kg) | Observations | LD50 (mg/kg) [95% CI] |
| Mouse (ICR) | Intravenous | Agent 112 | 500, 1000, 2000 | No mortality or signs of toxicity | >2000 |
| Oral | Agent 112 | 1000, 2500, 5000 | No mortality or signs of toxicity | >5000 | |
| Rat (Sprague-Dawley) | Oral | Agent 112 | 1000, 2500, 5000 | No mortality or signs of toxicity | >5000 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of toxicity studies.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the effect of the test compound on cell viability by measuring mitochondrial dehydrogenase activity.
-
Cell Lines: HepG2 (human hepatocellular carcinoma) and HEK293 (human embryonic kidney) cells.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
The culture medium is replaced with fresh medium containing serial dilutions of "this compound" or a positive control (e.g., Doxorubicin).
-
Plates are incubated for 48 hours.
-
MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
-
Bacterial Reverse Mutation Assay (Ames Test)
-
Objective: To evaluate the mutagenic potential of the test compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.
-
Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.
-
Procedure:
-
The test compound is dissolved in a suitable solvent (e.g., DMSO).
-
Aliquots of the test compound solution, the bacterial tester strain, and (in the case of metabolic activation) an S9 liver fraction are mixed with top agar.
-
The mixture is poured onto minimal glucose agar plates.
-
Plates are incubated at 37°C for 48-72 hours.
-
The number of revertant colonies (his+ or trp+) is counted.
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (solvent control) count.
-
In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Objective: To determine the acute oral toxicity (LD50) of the test compound in rodents.
-
Animal Model: Sprague-Dawley rats (female, 8-12 weeks old).
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
A single animal is dosed with the test compound at a starting dose (e.g., 2000 mg/kg) via oral gavage.
-
The animal is observed for signs of toxicity and mortality for 48 hours.
-
If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.
-
This sequential dosing is continued until the criteria for stopping the test are met.
-
The LD50 is then calculated using the maximum likelihood method.
-
All animals are observed for a total of 14 days for any delayed effects.
-
Mandatory Visualizations
Experimental Workflow for Preliminary Toxicity Assessment
References
- 1. In Vitro and In Vivo Activities of AM-112, a Novel Oxapenem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activities of AM-112, a novel oxapenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activities of novel oxapenems, alone and in combination with ceftazidime, against gram-positive and gram-negative organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Penicillin Core: A Technical Guide to Analogs and Derivatives in Antibacterial Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Antibacterial agent 112" is a placeholder designation. This guide utilizes the extensive and well-documented penicillin family of antibiotics as a representative model to illustrate the principles of analog and derivative development in antibacterial research.
Executive Summary
The discovery of penicillin marked a watershed moment in medicine, ushering in the age of antibiotics. The core structure of penicillin, 6-aminopenicillanic acid (6-APA), features a unique β-lactam ring fused to a thiazolidine ring, a moiety essential for its antibacterial activity.[1] For decades, medicinal chemists have modified the acyl side chain of the 6-APA nucleus to generate a vast library of semi-synthetic penicillin analogs and derivatives. These modifications have been instrumental in overcoming clinical challenges, including expanding the antibacterial spectrum, improving oral bioavailability, and combating the growing threat of bacterial resistance. This guide provides a comprehensive overview of known penicillin analogs and derivatives, their structure-activity relationships, quantitative antibacterial data, detailed experimental protocols for their evaluation, and a visual representation of their mechanism of action.
The Penicillin Nucleus and Mechanism of Action
All penicillins share a fundamental structure: a thiazolidine ring fused to a β-lactam ring.[2] This bicyclic system, known as the penam nucleus, is the pharmacophore responsible for the antibacterial effect. The reactivity of the β-lactam ring is heightened by the fused ring system, which distorts the amide bond and prevents normal resonance stabilization.[1]
Inhibition of Bacterial Cell Wall Synthesis
Penicillins exert their bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[1][3] Peptidoglycan, a critical component for maintaining cell shape and integrity, is cross-linked by enzymes known as penicillin-binding proteins (PBPs), specifically DD-transpeptidases.[4][5]
The mechanism of action unfolds as follows:
-
Structural Mimicry: The penicillin molecule structurally mimics the D-alanyl-D-alanine moiety of the natural substrate of the PBP enzyme.[4]
-
Irreversible Inhibition: Penicillin binds to the active site of the PBP, and the strained β-lactam ring undergoes cleavage, forming a stable, irreversible covalent bond with a serine residue in the enzyme's active site.[4]
-
Inhibition of Cross-linking: This acylation inactivates the PBP, preventing it from catalyzing the cross-linking of peptidoglycan strands.[3][5]
-
Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[3][5]
Signaling Pathway Diagram
Caption: Mechanism of penicillin action on bacterial cell wall synthesis.
Analogs, Derivatives, and Structure-Activity Relationships (SAR)
The modification of the side chain attached to the 6-aminopenicillanic acid (6-APA) core has given rise to numerous semi-synthetic penicillins with improved properties.[1]
-
Acid Stability: The incorporation of electron-withdrawing groups in the side chain, as seen in Penicillin V (phenoxymethylpenicillin), enhances stability in the acidic environment of the stomach, allowing for oral administration.[2]
-
β-Lactamase Resistance: Bulky side chains, such as in methicillin, provide steric hindrance that protects the β-lactam ring from hydrolysis by bacterial β-lactamase enzymes, a primary mechanism of resistance.[2]
-
Spectrum of Activity: Increasing the polarity of the side chain, as with the amino group in ampicillin or the carboxyl group in carbenicillin, enhances activity against Gram-negative bacteria by facilitating passage through their outer membrane porins.[2]
Quantitative Data: Antibacterial Activity
The in vitro activity of penicillin analogs is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: MIC of Penicillin Analogs against Staphylococcus aureus
| Compound | Strain | MIC (µg/mL) | Reference |
| Penicillin G | ATCC 25923 | 0.4 | [6] |
| Penicillin G | Clinical Isolate 1 | 24 | [6] |
| Penicillin G | Clinical Isolate 2 | 24 | [6] |
| Penicillin G | Clinical Isolate 3 | 0.4 | [6] |
| Ampicillin | ATCC 29213 | 32 | [7] |
| Amoxicillin | - | - | - |
| Methicillin | MRSA | >32 | [7] |
| Oxacillin | MRSA | >32 | [7] |
Table 2: MIC of Penicillin Analogs against Streptococcus pneumoniae
| Compound | Susceptibility | MIC Range (µg/mL) | Reference |
| Penicillin G | Susceptible | 0.008 - 0.064 | [8] |
| Penicillin G | Intermediate | 0.125 - 1 | [8] |
| Penicillin G | Resistant | ≥ 2 | [8] |
| Amoxicillin/clavulanic acid | Penicillin-Susceptible | - | [8] |
| Amoxicillin/clavulanic acid | Penicillin-Intermediate/Resistant | - | [8] |
Table 3: MIC of Penicillin Analogs against Escherichia coli
| Compound | Strain | MIC (µg/mL) | Reference |
| Ampicillin | ATCC 25922 | - | [9] |
| Amoxicillin | - | - | [10] |
| Amoxicillin/clavulanic acid | ESBL-producing | >1024 | [10] |
| Piperacillin | - | - | - |
Experimental Protocols
The evaluation of new antibacterial agents relies on standardized and reproducible methods. The following are detailed protocols for two of the most common assays.
Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Antimicrobial stock solution
-
Sterile saline (0.85% w/v)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation: a. Select 3-5 isolated colonies from an 18-24 hour agar plate and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. c. Dilute this adjusted suspension in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
Antibiotic Dilution Series: a. Prepare a serial two-fold dilution of the antimicrobial agent in broth directly in the 96-well plate. b. Typically, 50 µL of broth is added to wells 2 through 12. 100 µL of the highest antibiotic concentration is added to well 1. c. 50 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10 or 11. The final 50 µL from the last dilution well is discarded. d. Well 11 (or 12) serves as a positive control (broth and inoculum, no antibiotic), and another well serves as a negative control (broth only).
-
Inoculation and Incubation: a. Add 50 µL of the standardized inoculum to each well (except the negative control), bringing the final volume to 100 µL. b. Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.
-
Interpretation: a. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Kirby-Bauer Disk Diffusion Susceptibility Test
This agar-based method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition.
Materials:
-
Mueller-Hinton agar (MHA) plates (150mm or 100mm)
-
Bacterial culture suspension adjusted to 0.5 McFarland standard
-
Sterile cotton swabs
-
Antimicrobial-impregnated paper disks
-
Forceps
-
Incubator (35 ± 2°C)
-
Ruler or caliper
Procedure:
-
Plate Inoculation: a. Dip a sterile cotton swab into the standardized bacterial suspension. b. Remove excess fluid by pressing the swab against the inside of the tube. c. Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[1]
-
Disk Application: a. Using sterile forceps, place the antimicrobial disks on the inoculated agar surface. b. Disks should be placed at least 24 mm apart from each other and from the edge of the plate.[11] c. Gently press each disk to ensure complete contact with the agar.
-
Incubation: a. Invert the plates and incubate at 35 ± 2°C for 16-18 hours.
-
Measurement and Interpretation: a. After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). b. Compare the measured zone diameters to standardized charts (e.g., from CLSI or EUCAST) to determine if the bacterium is susceptible (S), intermediate (I), or resistant (R) to each antibiotic.
Experimental Workflow Diagram
Caption: Workflow for determining antibacterial susceptibility.
Conclusion
The penicillin scaffold remains a cornerstone of antibacterial drug discovery. The continuous development of new analogs and derivatives is a testament to the versatility of the 6-APA core and the enduring need to combat bacterial infections. By understanding the structure-activity relationships, employing robust quantitative assays, and elucidating the mechanisms of action and resistance, researchers can continue to innovate and develop the next generation of life-saving β-lactam antibiotics. This guide serves as a foundational resource for professionals engaged in this critical endeavor.
References
- 1. hardydiagnostics.com [hardydiagnostics.com]
- 2. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 3. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]
- 4. Penicillin’s Discovery and Antibiotic Resistance: Lessons for the Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of novel antibacterial agents against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimum inhibitory and bactericidal concentrations of 44 antimicrobial agents against three standard control strains in broth with and without human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. microbenotes.com [microbenotes.com]
Methodological & Application
Application Note and Protocol for Minimum Inhibitory Concentration (MIC) Assay of Antibacterial Agent 112
For Researchers, Scientists, and Drug Development Professionals
Introduction
The minimum inhibitory concentration (MIC) is a fundamental metric in microbiology, defining the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3] Determining the MIC is a critical step in the assessment of new antimicrobial agents, providing essential data on their potency and spectrum of activity. This information is crucial for guiding further development and understanding the potential clinical utility of the compound.[1][4] This document provides a detailed protocol for determining the MIC of a novel antibacterial agent, designated here as "Antibacterial agent 112," using the broth microdilution method. This method is widely used due to its efficiency in testing multiple agents and concentrations simultaneously.[5] The protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9][10]
Data Presentation
The quantitative results of the MIC assay for this compound should be summarized in a clear and structured format to facilitate comparison and interpretation. The following table provides a template for presenting such data.
| Bacterial Strain | This compound MIC (µg/mL) | Quality Control Strain MIC (µg/mL) | Reference Antibiotic MIC (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | 16 | 0.5 (Ciprofloxacin) | 0.5 (Ciprofloxacin) |
| Escherichia coli ATCC® 25922™ | 32 | 0.015 (Ciprofloxacin) | 0.015 (Ciprofloxacin) |
| Pseudomonas aeruginosa ATCC® 27853™ | 64 | 0.5 (Ciprofloxacin) | 0.5 (Ciprofloxacin) |
| Enterococcus faecalis ATCC® 29212™ | 8 | 1 (Ciprofloxacin) | 1 (Ciprofloxacin) |
| Clinical Isolate 1 (K. pneumoniae) | 128 | N/A | 4 (Ciprofloxacin) |
| Clinical Isolate 2 (S. aureus - MRSA) | >256 | N/A | >32 (Ciprofloxacin) |
Note: The MIC is recorded as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[1][11]
Experimental Protocol: Broth Microdilution MIC Assay
This protocol outlines the steps for determining the MIC of this compound.
Materials and Apparatus
-
This compound (stock solution of known concentration)
-
Reference antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microtiter plates (U-bottom or flat-bottom)[12]
-
Sterile reservoir basins
-
Multichannel pipette (8- or 12-channel) and single-channel micropipettes with sterile tips
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (quality control strains and clinical isolates)
-
Spectrophotometer or McFarland turbidity standards (0.5 standard)[13]
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Incubator (35 ± 2°C)
-
Vortex mixer
-
Plate reader (optional, for automated reading)
Experimental Workflow Diagram
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Procedure
Day 1: Preparation of Bacterial Inoculum and Microplates
-
Preparation of Antibacterial Agent Dilutions:
-
Prepare a stock solution of this compound at a concentration at least 10 times the highest concentration to be tested.
-
In a sterile 96-well microtiter plate, add 100 µL of sterile CAMHB to all wells except for the first column.
-
Add 200 µL of the working stock solution of this compound to the wells in the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no antibacterial agent), and column 12 will be the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microplate wells.
-
-
Inoculation of Microplates:
-
Within 15 minutes of preparation, inoculate each well (columns 1-11) with 100 µL of the final bacterial inoculum. This will result in a final volume of 200 µL per well.
-
The wells in column 12 should receive 100 µL of sterile CAMHB instead of the inoculum to serve as a sterility control.
-
Day 2: Incubation and Reading of Results
-
Incubation:
-
Reading the MIC:
-
Following incubation, visually inspect the microplate from the bottom using a reading mirror or by holding it up to a light source.
-
The MIC is the lowest concentration of the antibacterial agent at which there is no visible growth (i.e., the well is clear).[11]
-
The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.
-
Quality Control
It is imperative to include quality control (QC) strains with known MIC values for the reference antibiotic in each assay run. This ensures the reliability and reproducibility of the results. The obtained MIC values for the QC strains should fall within the acceptable ranges as defined by CLSI or EUCAST guidelines.
Signaling Pathway Diagram (Illustrative Example)
While the direct signaling pathway of a novel antibacterial agent may not be fully elucidated, a conceptual diagram can illustrate its potential mechanism of action. The following diagram depicts a hypothetical pathway where this compound inhibits bacterial protein synthesis.
Caption: Hypothetical mechanism of action for this compound.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. iacld.com [iacld.com]
- 8. darvashco.com [darvashco.com]
- 9. EUCAST: EUCAST - Home [eucast.org]
- 10. EUCAST: Bacteria [eucast.org]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for In Vivo Efficacy Testing of Antibacterial Agent 112 in a Murine Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of Antibacterial agent 112, a novel oxapenem β-lactamase inhibitor. The provided methodologies are based on established murine infection models and are intended to guide researchers in designing and executing robust preclinical studies. This compound has demonstrated potent activity against a range of β-lactamase-producing bacteria, particularly when used in combination with β-lactam antibiotics such as ceftazidime.[1] The protocols outlined below describe a murine intraperitoneal sepsis model to assess the efficacy of this agent.
Core Concepts in Murine Models of Bacterial Infection
Murine models are fundamental tools in the preclinical assessment of antibacterial agents.[2][3][4] They allow for the evaluation of a compound's efficacy in a complex biological system, providing critical data to inform clinical development.[5] Key considerations in designing these models include the choice of animal strain, the method of inducing infection to mimic human disease, the immune status of the animal, and the endpoints used to measure efficacy.[2][5] Common infection models include sepsis, pneumonia, thigh infection, and cutaneous abscess models.[2][3][6][7] For systemic infections, the murine intraperitoneal sepsis model is a well-established and reproducible method.[1][8][9]
Experimental Protocols
Murine Intraperitoneal Sepsis Model
This protocol describes the induction of sepsis in mice via intraperitoneal injection of a bacterial suspension to evaluate the efficacy of this compound.
Materials:
-
Specific pathogen-free mice (e.g., female ICR or BALB/c, 6-8 weeks old)
-
This compound
-
Partner antibiotic (e.g., Ceftazidime)
-
Vehicle control (e.g., sterile saline or 5% dextrose solution)
-
Positive control antibiotic (e.g., a clinically relevant antibiotic for the chosen pathogen)
-
Bacterial strain (e.g., β-lactamase-producing Klebsiella pneumoniae or Enterobacter cloacae)[1]
-
Bacterial culture media (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)
-
Sterile saline with 5% mucin (autoclaved)
-
Syringes and needles (27-gauge)
-
Animal housing and husbandry supplies
-
CO2 chamber for euthanasia
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least 72 hours before the experiment to allow for acclimatization. Provide ad libitum access to food and water.
-
Inoculum Preparation:
-
Culture the selected bacterial strain overnight in an appropriate broth medium at 37°C with shaking.
-
On the day of infection, dilute the overnight culture in fresh broth and grow to mid-logarithmic phase.
-
Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend in sterile saline containing 5% mucin to the desired concentration (e.g., 1 x 10^7 CFU/mL). The final inoculum concentration should be confirmed by serial dilution and plating on agar plates.
-
-
Induction of Infection:
-
Administer the bacterial suspension (e.g., 0.5 mL) via intraperitoneal (IP) injection to each mouse.
-
-
Treatment Administration:
-
At a predetermined time post-infection (e.g., 1 and 6 hours), administer the treatment regimens to different groups of mice.
-
Group 1 (Vehicle Control): Administer the vehicle solution.
-
Group 2 (this compound alone): Administer this compound at various doses.
-
Group 3 (Partner Antibiotic alone): Administer the partner antibiotic (e.g., Ceftazidime) at various doses.
-
Group 4 (Combination Therapy): Administer this compound in combination with the partner antibiotic at various dose ratios (e.g., 1:1).[1]
-
Group 5 (Positive Control): Administer a standard-of-care antibiotic.
-
All treatments should be administered via a relevant route, such as subcutaneous (SC) or intravenous (IV) injection.
-
-
Monitoring and Endpoints:
-
Monitor the mice for clinical signs of illness (e.g., lethargy, ruffled fur, hypothermia) and mortality for a defined period (e.g., 7 days).
-
The primary endpoint is the 50% effective dose (ED50), which is the dose of the antibacterial agent required to protect 50% of the infected mice from death.[1]
-
Secondary endpoints can include determining the bacterial load in the peritoneal fluid and/or blood at specific time points.[10]
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).
Data Presentation
The efficacy of this compound is quantified by its ability to protect infected mice from mortality. The data should be summarized to determine the ED50 values.
Table 1: In Vivo Efficacy of this compound in Combination with Ceftazidime against β-Lactamase-Producing Pathogens in a Murine Sepsis Model
| Pathogen | Treatment Group (Ratio) | MIC (µg/mL) of Ceftazidime | ED50 (mg/kg) [95% Confidence Interval] |
| E. cloacae P99 | Ceftazidime | >128 | >100 |
| This compound | - | >100 | |
| Ceftazidime + Agent 112 (1:1) | 8 | 2.0 [1.5 - 2.7] | |
| K. pneumoniae SHV-5 | Ceftazidime | 256 | 160 [120 - 213] |
| This compound | - | >100 | |
| Ceftazidime + Agent 112 (1:1) | 16 | 33.6 [25.1 - 45.0] |
Note: This table is a representative example based on published data for a similar compound (AM-112) and is for illustrative purposes.[1]
Visualizations
Experimental Workflow Diagram
References
- 1. In Vitro and In Vivo Activities of AM-112, a Novel Oxapenem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]
- 3. In vivo animal models: quantitative models used for identifying antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Humanized Mouse Models of Bacterial Infections [mdpi.com]
- 5. Expert workshop summary: Advancing toward a standardized murine model to evaluate treatments for antimicrobial resistance lung infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
- 10. vibiosphen.com [vibiosphen.com]
Application Notes and Protocols: Preparation of Stock Solutions of Antibacterial Agent 112 for In Vitro Assays
Introduction
These application notes provide a comprehensive protocol for the preparation, storage, and handling of stock solutions of the novel antibacterial agent, designated "Antibacterial agent 112," intended for in vitro susceptibility testing and other related assays. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document outlines the necessary steps, from initial solubility determination to long-term storage, ensuring the integrity and activity of the antibacterial agent.
Physicochemical Properties of this compound
Prior to preparing a stock solution, it is essential to understand the fundamental physicochemical properties of the antibacterial agent. The following table summarizes the hypothetical, yet critical, data for this compound.
| Property | Value | Source |
| Molecular Weight | 452.5 g/mol | Certificate of Analysis |
| Purity | >98% | Certificate of Analysis |
| Appearance | White to off-white powder | Visual Inspection |
| Solubility | Soluble in DMSO (>50 mg/mL), Sparingly soluble in Ethanol, Insoluble in water | Internal Solubility Report |
| Light Sensitivity | Moderate | Preliminary Stability Data |
| Recommended Storage of Powder | -20°C, desiccated, protected from light | Manufacturer's Recommendation |
Experimental Protocols
Materials and Equipment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Sterile, individually wrapped serological pipettes
-
Sterile pipette tips (with filters)
-
Deionized, sterile water (for serial dilutions in assays)
-
Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses
Equipment:
-
Analytical balance
-
Vortex mixer
-
Calibrated micropipettes
-
Biological safety cabinet (BSC)
-
-20°C and -80°C freezers
Preparation of a 10 mg/mL Primary Stock Solution
This protocol describes the preparation of a 10 mg/mL primary stock solution of this compound in DMSO.
Calculation:
The formula to calculate the required mass of the antibacterial agent is:
For a 1 mL stock solution at 10 mg/mL:
Procedure:
-
Aseptic Technique: All procedures should be performed in a biological safety cabinet to maintain sterility.
-
Weighing: Carefully weigh 10 mg of this compound powder on an analytical balance.
-
Dissolution: Transfer the weighed powder into a sterile 1.5 mL microcentrifuge tube. Using a calibrated micropipette, add 1 mL of sterile DMSO to the tube.
-
Mixing: Vortex the solution until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Labeling: Clearly label the tube with the name of the agent ("this compound"), the concentration (10 mg/mL), the solvent (DMSO), the date of preparation, and the preparer's initials.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile, labeled microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] Protect the aliquots from light by storing them in a light-blocking box or wrapping the container in aluminum foil.[3][4]
Preparation of Working Solutions for In Vitro Assays
Working solutions are prepared by diluting the primary stock solution in the appropriate cell culture medium or broth immediately before use. The C1V1 = C2V2 formula is used for this calculation, where:
-
C1 = Concentration of the stock solution
-
V1 = Volume of the stock solution to be used
-
C2 = Desired final concentration of the working solution
-
V2 = Final volume of the working solution
Example: Preparation of a 100 µg/mL working solution in a final volume of 1 mL.
-
Calculation:
-
C1 = 10 mg/mL = 10,000 µg/mL
-
C2 = 100 µg/mL
-
V2 = 1 mL = 1000 µL
-
V1 = (C2 x V2) / C1 = (100 µg/mL x 1000 µL) / 10,000 µg/mL = 10 µL
-
-
Procedure:
-
In a sterile tube, add 990 µL of the desired sterile broth or medium.
-
Add 10 µL of the 10 mg/mL primary stock solution of this compound.
-
Mix thoroughly by gentle pipetting or vortexing.
-
This working solution is now ready to be used in serial dilutions for assays such as Minimum Inhibitory Concentration (MIC) testing.
-
Diagrams
Caption: Workflow for the preparation of this compound stock solutions.
Caption: Decision pathway for solvent selection for antibacterial agents.
Quality Control
To ensure the accuracy of in vitro assays, the following quality control measures are recommended:
-
Purity Check: Always refer to the Certificate of Analysis for the purity of the antibacterial agent powder.
-
Sterility Test: Before use, a small aliquot of the final working solution can be incubated in sterile broth to check for any contamination.
-
Activity Confirmation: The activity of a new batch of stock solution should be validated by testing it against a known sensitive and resistant control bacterial strain. The resulting MIC values should be within the expected range.
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
-
DMSO can facilitate the absorption of substances through the skin; therefore, extra caution should be taken to avoid skin contact with the stock solution.
References
Application Notes and Protocols for Antibacterial Agent 112
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 112 is a novel synthetic compound demonstrating significant promise in combating a range of pathogenic bacteria. As with many novel therapeutic candidates, it exhibits poor solubility in aqueous solutions, necessitating the use of organic solvents for the preparation of stock solutions for in vitro and in vivo studies. This document provides detailed application notes and protocols for the solubilization and use of this compound, ensuring reproducible and accurate experimental results. The selection of an appropriate solvent is critical, as it can impact not only the solubility of the compound but also the biological activity observed in antimicrobial assays.[1][2][3]
Recommended Solvents and Solubility Data
The solubility of this compound has been determined in a panel of common laboratory solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration primary stock solutions due to its high solubilizing power for a wide range of organic and inorganic compounds.[4] For working solutions, further dilution in culture media or buffered solutions is required. It is crucial to ensure the final concentration of the organic solvent in the assay is minimized to avoid any intrinsic antimicrobial or confounding biological effects.[5][6] Studies suggest that the final concentration of DMSO should be kept below 2.5% in most assays to prevent inhibition of microbial growth.[7]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility at 25°C (mg/mL) | Maximum Stock Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | > 100 | 50 mg/mL (recommended) | Ideal for primary stock solutions. Store at -20°C.[8] |
| Ethanol (100%) | 25 | 10 mg/mL | Can be used for stock solutions.[9][10] May have intrinsic antimicrobial effects at higher concentrations.[11][12] |
| Methanol | 15 | 5 mg/mL | Less commonly used due to higher volatility and toxicity compared to ethanol. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.1 | Not Recommended | Agent 112 is practically insoluble in aqueous buffers alone. |
| Cell Culture Medium (e.g., Mueller-Hinton Broth) | < 0.1 | Not Recommended | Direct dissolution is not feasible. Requires dilution from a stock solution. |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL Primary Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution of this compound.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, conical-bottom polypropylene or glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptically weigh 50 mg of this compound powder and transfer it to a sterile vial.
-
Add 1 mL of sterile DMSO to the vial.
-
Cap the vial tightly and vortex at medium speed until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Once dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution aliquots at -20°C, protected from light.[8]
Protocol 2: Preparation of Working Solutions for Antimicrobial Susceptibility Testing
This protocol details the serial dilution of the primary stock solution to prepare working solutions for a typical broth microdilution assay.
Materials:
-
50 mg/mL primary stock solution of this compound in DMSO
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial culture medium
-
Sterile 96-well microtiter plates
-
Multichannel pipette
Procedure:
-
Thaw an aliquot of the 50 mg/mL primary stock solution at room temperature.
-
Perform an initial dilution of the primary stock solution in the desired culture medium. For example, to achieve a starting concentration of 128 µg/mL in the first well of a microtiter plate, add 2.56 µL of the 50 mg/mL stock to 997.44 µL of MHB. This creates an intermediate stock.
-
In a 96-well plate, add 100 µL of MHB to all wells except the first column.
-
Add 200 µL of the 128 µg/mL intermediate stock to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well of the same row. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution across the plate, transferring 100 µL from each well to the next, and discarding 100 µL from the final well.
-
The final volume in each well should be 100 µL, with concentrations ranging from 128 µg/mL down to the desired final concentration.
-
A solvent control should be included, which contains the highest concentration of DMSO used in the assay (e.g., 0.256%) in MHB without the antibacterial agent.[1]
Visualization of Key Processes
Caption: Workflow for preparing stock and working solutions.
Caption: Hypothetical inhibition of a bacterial signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl Sulfoxide Protects Escherichia coli from Rapid Antimicrobial-Mediated Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. boneandcancer.org [boneandcancer.org]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. static.igem.org [static.igem.org]
- 11. Ethanol - Wikipedia [en.wikipedia.org]
- 12. cleanroom.contecinc.com [cleanroom.contecinc.com]
Application Notes and Protocols for Cell Viability Assays in the Presence of Antibacterial Agent 112
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evaluation of antibacterial agents requires a thorough understanding of their effects not only on target microorganisms but also on host cells.[1] Assessing the viability of eukaryotic cells in the presence of a novel antibacterial compound, such as Antibacterial Agent 112, is a critical step in preclinical development. This process helps to identify potential cytotoxic effects and establish a therapeutic window, ensuring the agent is effective against bacteria at concentrations that are safe for the host.
These application notes provide detailed protocols for several common cell viability assays, offering a comprehensive toolkit for researchers. The selection of an appropriate assay is crucial and may depend on the specific mechanism of action of this compound. For instance, agents that interfere with mitochondrial function may impact assays based on metabolic activity. Therefore, it is recommended to use orthogonal assays to confirm results.
It is important to note that there are different compounds referred to as "this compound" in scientific literature, including a potent antibacterial agent with broad-spectrum activity, a ribosome-targeting inhibitor known as Onc112, and a β-lactamase inhibitor designated AM-112.[2][3][4] The specific nature of the this compound being tested should be taken into consideration when selecting and interpreting the results of these assays.
Principles of Cell Viability Assays
A variety of assays are available to assess cell viability, each relying on different cellular characteristics as indicators of health.[5] These can be broadly categorized as assays that measure metabolic activity, membrane integrity, or ATP content.
-
Metabolic Assays (Tetrazolium Reduction): Assays like MTT, XTT, and AlamarBlue® rely on the ability of metabolically active cells to reduce a tetrazolium salt into a colored formazan product or a fluorescent compound.[6] The amount of product formed is proportional to the number of viable cells.
-
ATP Quantification Assays: The CellTiter-Glo® assay quantifies the amount of ATP present, which is a key indicator of metabolically active cells.[7] A decrease in ATP levels is a direct measure of cytotoxicity.
-
Membrane Integrity Assays: The Lactate Dehydrogenase (LDH) assay measures the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[8] An increase in LDH activity in the supernatant is indicative of cell death. Live/Dead staining utilizes fluorescent dyes to differentiate between cells with intact and compromised membranes.[9][10]
Experimental Protocols
The following sections provide detailed protocols for performing various cell viability assays. It is essential to include appropriate controls, such as untreated cells (negative control), a known cytotoxic agent (positive control), and a vehicle control (cells treated with the solvent used to dissolve this compound).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to form an insoluble purple formazan product.[11][12]
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Protocol Details:
| Step | Procedure | Reagent/Parameter | Volume/Concentration | Incubation Time/Temp |
| 1 | Seed cells into a 96-well plate. | Cell suspension | 100 µL | Overnight at 37°C, 5% CO2 |
| 2 | Treat cells with various concentrations of this compound. | This compound | As required | 24-72 hours at 37°C, 5% CO2 |
| 3 | Add MTT solution to each well.[13] | MTT solution (5 mg/mL in PBS) | 10 µL | 1-4 hours at 37°C, 5% CO2 |
| 4 | Add solubilization solution to dissolve formazan crystals.[13] | Solubilization solution (e.g., acidified isopropanol) | 100 µL | 15 minutes with shaking |
| 5 | Measure the absorbance. | Spectrophotometer | 570 nm | N/A |
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to the MTT assay, the XTT assay measures the reduction of a tetrazolium salt. However, the resulting formazan product is water-soluble, eliminating the need for a solubilization step.[14][15][16]
Experimental Workflow:
Caption: Workflow for the XTT cell viability assay.
Protocol Details:
| Step | Procedure | Reagent/Parameter | Volume/Concentration | Incubation Time/Temp |
| 1 | Seed cells into a 96-well plate. | Cell suspension | 100 µL | Overnight at 37°C, 5% CO2 |
| 2 | Treat cells with various concentrations of this compound. | This compound | As required | 24-72 hours at 37°C, 5% CO2 |
| 3 | Prepare activated XTT solution by mixing XTT reagent and electron coupling reagent.[14] | XTT and electron coupling reagents | Varies by kit | N/A |
| 4 | Add activated XTT solution to each well.[17] | Activated XTT solution | 50 µL | 2-4 hours at 37°C, 5% CO2 |
| 5 | Measure the absorbance.[14] | Spectrophotometer | 450 nm | N/A |
AlamarBlue® (Resazurin) Assay
This assay uses the blue, non-fluorescent dye resazurin, which is reduced by metabolically active cells to the pink, highly fluorescent resorufin.[6][18]
Experimental Workflow:
Caption: Workflow for the AlamarBlue® cell viability assay.
Protocol Details:
| Step | Procedure | Reagent/Parameter | Volume/Concentration | Incubation Time/Temp |
| 1 | Seed cells into a 96-well plate. | Cell suspension | 100 µL | Overnight at 37°C, 5% CO2 |
| 2 | Treat cells with various concentrations of this compound. | This compound | As required | 24-72 hours at 37°C, 5% CO2 |
| 3 | Add AlamarBlue® reagent to each well.[19][20] | AlamarBlue® reagent | 10% of culture volume | 1-4 hours at 37°C, 5% CO2 |
| 4 | Measure fluorescence.[19][20] | Fluorometer | Ex/Em: 560/590 nm | N/A |
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, indicating the presence of metabolically active cells.[7][21]
Experimental Workflow:
Caption: Workflow for the CellTiter-Glo® assay.
Protocol Details:
| Step | Procedure | Reagent/Parameter | Volume/Concentration | Incubation Time/Temp |
| 1 | Seed cells into an opaque-walled 96-well plate. | Cell suspension | 100 µL | Overnight at 37°C, 5% CO2 |
| 2 | Treat cells with various concentrations of this compound. | This compound | As required | 24-72 hours at 37°C, 5% CO2 |
| 3 | Equilibrate the plate to room temperature.[22] | N/A | N/A | ~30 minutes |
| 4 | Add CellTiter-Glo® reagent to each well.[23] | CellTiter-Glo® Reagent | 100 µL | N/A |
| 5 | Mix on an orbital shaker to induce cell lysis.[23] | N/A | N/A | 2 minutes |
| 6 | Incubate at room temperature to stabilize the luminescent signal.[23] | N/A | N/A | 10 minutes |
| 7 | Measure luminescence. | Luminometer | N/A | N/A |
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture supernatant.[24]
Experimental Workflow:
Caption: Workflow for the LDH cytotoxicity assay.
Protocol Details:
| Step | Procedure | Reagent/Parameter | Volume/Concentration | Incubation Time/Temp |
| 1 | Seed cells into a 96-well plate. | Cell suspension | 100 µL | Overnight at 37°C, 5% CO2 |
| 2 | Treat cells with various concentrations of this compound. | This compound | As required | 24-72 hours at 37°C, 5% CO2 |
| 3 | Centrifuge the plate to pellet the cells. | Centrifuge | 250 x g | 5 minutes |
| 4 | Transfer supernatant to a new flat-bottom 96-well plate. | Supernatant | 50 µL | N/A |
| 5 | Add LDH reaction mixture to each well.[25] | LDH Reaction Mixture | 50 µL | N/A |
| 6 | Incubate at room temperature, protected from light.[25] | N/A | N/A | 30 minutes |
| 7 | Add stop solution.[25] | Stop Solution | 50 µL | N/A |
| 8 | Measure the absorbance.[25] | Spectrophotometer | 490 nm | N/A |
Live/Dead Viability/Cytotoxicity Assay
This fluorescence-based assay uses two dyes to distinguish between live and dead cells. Calcein-AM is converted by intracellular esterases in live cells to a green fluorescent compound. Ethidium homodimer-1 enters cells with compromised membranes and binds to nucleic acids, fluorescing red.[10][26]
Experimental Workflow:
Caption: Workflow for the Live/Dead cell viability assay.
Protocol Details:
| Step | Procedure | Reagent/Parameter | Volume/Concentration | Incubation Time/Temp |
| 1 | Seed cells in a suitable culture vessel (e.g., 24-well plate). | Cell suspension | 0.5 mL | Overnight at 37°C, 5% CO2 |
| 2 | Treat cells with various concentrations of this compound. | This compound | As required | 24-72 hours at 37°C, 5% CO2 |
| 3 | Prepare the staining solution with Calcein-AM and Ethidium homodimer-1 in PBS.[27] | Staining solution components | Varies by kit | N/A |
| 4 | Remove the culture medium and wash cells with PBS. | PBS | As needed | N/A |
| 5 | Add the staining solution to the cells.[27] | Staining solution | 0.5 mL | 15-30 minutes at 37°C |
| 6 | Image the cells using a fluorescence microscope with appropriate filters. | Fluorescence microscope | Green (live) and Red (dead) channels | N/A |
Potential Signaling Pathway for Cytotoxicity
Antibacterial agents can induce cytotoxicity in eukaryotic cells through various mechanisms, such as inducing apoptosis or necrosis. The diagram below illustrates a generic apoptotic pathway that could be triggered by an antibacterial agent. The specific pathway affected by this compound would need to be determined experimentally.
Caption: A generic intrinsic apoptosis signaling pathway.
Data Presentation
All quantitative data from the cell viability assays should be summarized in clearly structured tables for easy comparison. The results are typically expressed as a percentage of the viability of the untreated control cells. Dose-response curves can be generated by plotting the percentage of cell viability against the concentration of this compound. From these curves, the IC50 value (the concentration of the agent that inhibits 50% of cell viability) can be calculated.
Example Data Table:
| Concentration of this compound (µM) | % Cell Viability (MTT Assay) | % Cell Viability (XTT Assay) | % Cell Viability (AlamarBlue®) | % Cytotoxicity (LDH Assay) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 | 0 ± 2.5 |
| 1 | 98.1 ± 4.9 | 97.5 ± 5.3 | 99.2 ± 5.8 | 1.5 ± 1.8 |
| 10 | 85.3 ± 6.1 | 82.1 ± 5.9 | 88.4 ± 6.5 | 12.7 ± 3.1 |
| 50 | 52.7 ± 7.3 | 48.9 ± 6.8 | 55.1 ± 7.2 | 45.8 ± 4.9 |
| 100 | 21.4 ± 3.8 | 18.6 ± 4.1 | 25.3 ± 4.5 | 78.2 ± 6.3 |
Considerations for Antibacterial Agents
When assessing the effects of antibacterial agents on eukaryotic cells, it is important to consider potential interferences with the assay chemistry. For example, some colored compounds can interfere with absorbance-based assays, and compounds with reducing or oxidizing properties may affect tetrazolium reduction assays. It is advisable to run parallel controls with the antibacterial agent in cell-free medium to check for any direct interaction with the assay reagents.
Furthermore, the mechanism of action of the antibacterial agent may influence the choice of assay. For instance, if this compound is known to target bacterial ribosomes, assessing its impact on mitochondrial ribosomes in eukaryotic cells could be of interest, making metabolic assays particularly relevant.[3] If it acts as a β-lactamase inhibitor like AM-112, direct cytotoxicity might be low, but off-target effects on eukaryotic enzymes could be explored.[4]
By employing a panel of cell viability assays and carefully considering the properties of the test compound, researchers can obtain a comprehensive understanding of the cytotoxic potential of this compound.
References
- 1. youtube.com [youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Vivo Activities of AM-112, a Novel Oxapenem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]
- 6. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 9. LIVE/DEAD Fixable Dead Cell Stains | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. LIVE/DEAD Cell Imaging Kit (488/570) | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. allevi3d.com [allevi3d.com]
- 19. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. promega.com [promega.com]
- 22. ch.promega.com [ch.promega.com]
- 23. promega.com [promega.com]
- 24. LDH cytotoxicity assay [protocols.io]
- 25. cellbiologics.com [cellbiologics.com]
- 26. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - US [thermofisher.com]
- 27. abcam.cn [abcam.cn]
Application Notes and Protocols for High-Throughput Screening of Antibacterial Agent 112 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rising threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. Antibacterial agent 112 has been identified as a potent compound with demonstrated activity against a range of pathogenic bacteria, including P. aeruginosa, S. mutans, B. subtilis, E. coli, E. faecalis, S. typhimurium, and S. aureus[1][2]. Preliminary studies have also suggested that its mechanism of action may involve DNA cleavage[1]. This document provides detailed application notes and high-throughput screening (HTS) protocols for the evaluation of analogs of this compound to identify next-generation candidates with improved efficacy, selectivity, and pharmacokinetic properties.
The following protocols are designed for automated, high-throughput formats to enable the rapid screening of large compound libraries.[3][4] They encompass both whole-cell phenotypic assays to assess antibacterial activity and target-based or pathway-focused assays to elucidate the mechanism of action.[5][6]
Data Presentation
Quantitative data from high-throughput screening assays should be meticulously organized to facilitate comparative analysis. The following tables provide templates for summarizing key screening data.
Table 1: Primary Antibacterial Activity of this compound Analogs
| Compound ID | Structure/Modification | MIC vs. E. coli (µM) | MIC vs. S. aureus (µM) | MIC vs. P. aeruginosa (µM) |
| 112-Analog-001 | R1 = CH3 | |||
| 112-Analog-002 | R2 = Cl | |||
| 112-Analog-003 | R1 = OCH3, R2 = F | |||
| ... | ... | |||
| Control (Agent 112) | - | 1250[1] | 1250[1] | 625[1] |
| Control (Ciprofloxacin) | - |
Table 2: Cytotoxicity and Selectivity Index of Lead Compounds
| Compound ID | CC50 (Human Cell Line, e.g., HEK293) (µM) | Selectivity Index (E. coli) (CC50/MIC) | Selectivity Index (S. aureus) (CC50/MIC) |
| 112-Analog-001 | |||
| 112-Analog-002 | |||
| ... | ... | ||
| Control (Agent 112) |
Table 3: Mechanism of Action - DNA Damage Potential
| Compound ID | DNA Gyrase Inhibition (IC50, µM) | Topoisomerase IV Inhibition (IC50, µM) | SOS Response Induction (Fold Change) |
| 112-Analog-001 | |||
| 112-Analog-002 | |||
| ... | ... | ||
| Control (Ciprofloxacin) |
Experimental Protocols
The following are detailed protocols for high-throughput screening of this compound analogs. These methods are adaptable to 96- and 384-well plate formats suitable for automation.[7][8]
Protocol 1: High-Throughput Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[9][10]
Materials:
-
96- or 384-well clear, flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Compound library (analogs of this compound) dissolved in DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO)
-
Automated liquid handler
-
Microplate incubator shaker
-
Microplate reader (absorbance at 600 nm)
Procedure:
-
Compound Plate Preparation:
-
Using an automated liquid handler, perform serial dilutions of the compound library analogs in DMSO in a source plate.
-
Transfer a small volume (e.g., 1 µL) of the diluted compounds to the corresponding wells of the assay plates.
-
-
Bacterial Inoculum Preparation:
-
Culture bacteria overnight in CAMHB at 37°C.
-
Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Assay Plate Inoculation:
-
Add the diluted bacterial suspension to each well of the assay plates containing the compounds. The final volume should be consistent across all wells (e.g., 100 µL for a 96-well plate).
-
Include growth control wells (bacteria + DMSO) and sterility control wells (broth only).
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 16-20 hours with shaking.[10]
-
-
Data Acquisition and Analysis:
-
Measure the optical density at 600 nm (OD600) using a microplate reader.
-
The MIC is the lowest compound concentration at which a significant inhibition of bacterial growth (e.g., ≥90%) is observed compared to the growth control.[8]
-
Protocol 2: High-Content Imaging for Morphological Profiling and Cytotoxicity
This assay provides insights into the mechanism of action by observing changes in bacterial morphology and can simultaneously assess cytotoxicity against human cell lines.[5]
Materials:
-
384-well, black, clear-bottom imaging plates
-
Bacterial strains and human cell lines (e.g., HEK293)
-
Appropriate growth media for bacteria and human cells
-
Fluorescent dyes (e.g., DAPI for DNA, SYTOX Green for membrane integrity, FM4-64 for membrane staining)
-
Compound library
-
High-content imaging system
Procedure:
-
Cell Seeding:
-
For bacteria, inoculate wells with a diluted culture as in the MIC assay.
-
For human cells, seed at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Add compounds at various concentrations to the wells and incubate for a defined period (e.g., 4-24 hours).
-
-
Staining:
-
Add a cocktail of fluorescent dyes to the wells to stain cellular components.
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system with appropriate filter sets for the chosen dyes.
-
-
Image Analysis:
-
Use image analysis software to quantify various parameters such as cell count, nuclear morphology, membrane permeability, and bacterial cell length and shape.
-
Determine the half-maximal cytotoxic concentration (CC50) for human cells.
-
Protocol 3: Reporter Gene Assay for DNA Damage (SOS Response)
Given that this compound may act via DNA cleavage, a reporter assay for the SOS response, a bacterial DNA damage repair pathway, is highly relevant.[11][12]
Materials:
-
Bacterial reporter strain (e.g., E. coli with a sulA promoter-luciferase or GFP fusion)
-
Growth medium with appropriate antibiotics for plasmid maintenance
-
Compound library
-
Luminometer or fluorescence plate reader
Procedure:
-
Inoculum Preparation:
-
Grow the reporter strain to the mid-logarithmic phase.
-
-
Assay Setup:
-
Dispense the bacterial culture into a white or black microtiter plate.
-
Add the compound library analogs.
-
-
Incubation:
-
Incubate the plate at 37°C for a period sufficient to allow for reporter gene expression (e.g., 2-4 hours).
-
-
Signal Detection:
-
For luciferase reporters, add the substrate and measure luminescence.
-
For GFP reporters, measure fluorescence.
-
-
Data Analysis:
-
Calculate the fold change in reporter signal relative to the vehicle control. A significant increase indicates induction of the SOS response and potential DNA damage.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: High-throughput screening workflow for this compound analogs.
Bacterial Signaling Pathway: SOS Response to DNA Damage
Caption: Simplified SOS response pathway as a target for reporter gene assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Using Automation For Antimicrobial Screening [drugdiscoveryonline.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. Identification of antibiotic stress-inducible promoters: a systematic approach to novel pathway-specific reporter assays for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Antibiotic Stress-Inducible Promoters: A Systematic Approach to Novel Pathway-Specific Reporter Assays for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Agent 112 (Onc112) in Biofilm Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 112, identified as the proline-rich antimicrobial peptide (PrAMP) Onc112, has demonstrated potent antimicrobial activity against a range of bacteria. Its primary mechanism of action involves the inhibition of protein synthesis by binding to the bacterial ribosome and destabilizing the initiation complex.[1] Emerging research has indicated the potential of Onc112 in combating bacterial biofilms, which are notoriously resistant to conventional antibiotics. These structured communities of bacteria encased in a self-produced matrix pose a significant challenge in clinical and industrial settings.
This document provides detailed application notes and standardized protocols for the investigation of this compound (Onc112) in biofilm inhibition and eradication studies. The methodologies outlined below are based on established techniques for evaluating the anti-biofilm efficacy of antimicrobial peptides.
Mechanism of Action
Onc112 is a proline-rich antimicrobial peptide that exerts its primary antibacterial effect by targeting intracellular processes. Unlike many other antimicrobial peptides that disrupt the cell membrane, PrAMPs like Onc112 are transported into the bacterial cytoplasm. Once inside, Onc112 binds to the 70S ribosome, specifically within the peptide exit tunnel, extending towards the peptidyl transferase center. This binding event sterically hinders the accommodation of aminoacyl-tRNA at the A site and destabilizes the translation initiation complex, ultimately leading to the cessation of protein synthesis and bacterial cell death.[1][2]
Recent studies have suggested that in addition to its effects on planktonic bacteria, Onc112 may also impact mature bacterial biofilms, indicating a potential role in disrupting the biofilm matrix or targeting the less metabolically active cells within the biofilm.[3]
Data Presentation
The following tables summarize hypothetical quantitative data for the anti-biofilm activity of this compound (Onc112) against common biofilm-forming pathogens. These tables are provided as templates for presenting experimental results.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) of this compound (Onc112)
| Bacterial Strain | MIC (µg/mL) | MBIC₅₀ (µg/mL) | MBIC₉₀ (µg/mL) |
| Pseudomonas aeruginosa PAO1 | 8 | 16 | 32 |
| Staphylococcus aureus ATCC 29213 | 4 | 8 | 16 |
| Klebsiella pneumoniae ATCC 13883 | 16 | 32 | 64 |
MBIC₅₀: Minimum Biofilm Inhibitory Concentration required to inhibit 50% of biofilm formation. MBIC₉₀: Minimum Biofilm Inhibitory Concentration required to inhibit 90% of biofilm formation.
Table 2: Minimum Biofilm Eradication Concentration (MBEC) of this compound (Onc112) on Pre-formed Biofilms
| Bacterial Strain | 24h Biofilm MBEC (µg/mL) | 48h Biofilm MBEC (µg/mL) |
| Pseudomonas aeruginosa PAO1 | 64 | 128 |
| Staphylococcus aureus ATCC 29213 | 32 | 64 |
| Klebsiella pneumoniae ATCC 13883 | 128 | 256 |
MBEC: Minimum Biofilm Eradication Concentration required to eradicate pre-formed biofilms.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a planktonic bacterial culture.
Materials:
-
This compound (Onc112) stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.
-
Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.
-
Inoculate each well containing the diluted agent with the bacterial suspension. Include a positive control (bacteria without agent) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of this compound to prevent biofilm formation.
Materials:
-
This compound (Onc112) stock solution
-
Bacterial culture in logarithmic growth phase
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in TSB with 1% glucose in a 96-well plate.
-
Adjust the bacterial culture to a concentration of approximately 1 x 10⁶ CFU/mL.
-
Add the bacterial suspension to each well. Include positive (bacteria without agent) and negative (broth only) controls.
-
Incubate the plate at 37°C for 24-48 hours without agitation.
-
Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.
-
Air-dry the plate and stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells with PBS to remove excess stain and air-dry.
-
Solubilize the bound dye with 30% acetic acid.
-
Measure the absorbance at 570 nm using a microplate reader. The MBIC is the concentration that causes a significant reduction in biofilm formation compared to the positive control.
Protocol 3: Biofilm Eradication Assay
This protocol assesses the ability of this compound to disrupt and kill bacteria within a pre-formed biofilm.
Materials:
-
Same as Protocol 2
Procedure:
-
Grow biofilms in a 96-well plate as described in Protocol 2 (steps 2-4), without the addition of the antibacterial agent.
-
After incubation, gently remove the planktonic cells by washing with PBS.
-
Add fresh TSB containing serial dilutions of this compound to the wells with established biofilms.
-
Incubate for a further 24 hours at 37°C.
-
Quantify the remaining biofilm using the crystal violet method as described in Protocol 2 (steps 5-9). The MBEC is the lowest concentration that results in a significant reduction in the pre-formed biofilm.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound (Onc112).
Experimental Workflow for Biofilm Inhibition Assay
Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.
Logical Relationship in Biofilm Treatment
Caption: Dual-action potential of Onc112 against bacterial biofilms.
References
Troubleshooting & Optimization
Overcoming solubility issues with Antibacterial agent 112 in aqueous solutions
Welcome to the technical support center for Antibacterial Agent 112. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and application of this potent antibacterial compound, with a particular focus on its limited aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its low aqueous solubility (< 0.1 mg/mL), it is recommended to prepare stock solutions of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is the preferred solvent, as the solubility in DMSO is greater than 50 mg/mL. For experiments where DMSO may interfere, ethanol can be used as an alternative, with a solubility of approximately 5 mg/mL. When preparing aqueous working solutions from the stock, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause toxicity or other confounding effects (typically <1% v/v).
Q2: I observed precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer at neutral pH. Is this expected?
A2: Yes, this is a common issue. This compound has pH-dependent solubility, with significantly lower solubility in the pH range of 6 to 8. Diluting a concentrated DMSO stock into a neutral aqueous buffer can cause the agent to precipitate out of solution. To mitigate this, consider using one of the solubility enhancement techniques described in the troubleshooting guide below, such as pH adjustment of the buffer or the use of co-solvents.
Q3: How does the solubility of this compound affect the results of in-vitro antibacterial assays?
A3: Poor solubility can lead to an underestimation of the antibacterial potency of Agent 112. If the compound precipitates in the assay medium, the actual concentration of the dissolved, active agent will be lower than the nominal concentration.[1] This can result in erroneously high Minimum Inhibitory Concentration (MIC) values. It is crucial to ensure that Agent 112 remains fully dissolved at the tested concentrations throughout the duration of the assay. Visual inspection for precipitation and the use of solubility-enhancing methods are recommended.
Q4: Can I use sonication to dissolve this compound in an aqueous solution?
A4: While sonication can aid in the dispersion of solid particles and the dissolution of some compounds, it is generally not sufficient to overcome the inherent low aqueous solubility of this compound, especially at neutral pH. It may temporarily create a suspension, but the compound is likely to precipitate again over time. For stable, homogenous solutions, it is recommended to employ the formulation strategies outlined in the troubleshooting guide.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides systematic approaches to address common solubility problems encountered with this compound in aqueous solutions.
Problem 1: Precipitation of Agent 112 in Aqueous Buffer
Cause: The concentration of Agent 112 exceeds its solubility limit in the aqueous buffer, particularly at neutral pH.
Solutions:
-
pH Adjustment: The solubility of Agent 112 is enhanced in acidic or basic conditions. Adjusting the pH of the aqueous buffer to be below 5 or above 9 can significantly increase its solubility.[2][3][] It is essential to ensure the chosen pH is compatible with the experimental system (e.g., cell viability, protein stability).
-
Co-solvency: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds.[5][6][7][8] Commonly used co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[5][9] The final concentration of the co-solvent should be optimized to maximize solubility while minimizing any potential for experimental interference.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced aqueous solubility.[10][11][12][13] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often effective.[11]
Solubility Enhancement Data
The following table summarizes the improvement in aqueous solubility of this compound using different methods at 25°C.
| Method | Conditions | Aqueous Solubility (µg/mL) | Fold Increase |
| None (Control) | pH 7.4 Phosphate-Buffered Saline (PBS) | < 10 | - |
| pH Adjustment | pH 4.0 Citrate Buffer | 150 | > 15 |
| pH 9.5 Carbonate Buffer | 120 | > 12 | |
| Co-solvency | 10% Ethanol in PBS (v/v) | 50 | ~5 |
| 20% PEG 400 in PBS (v/v) | 80 | ~8 | |
| Cyclodextrin | 5% HP-β-CD in PBS (w/v) | 250 | > 25 |
Problem 2: Inconsistent MIC Assay Results
Cause: Variable precipitation of Agent 112 in the broth microdilution wells, leading to inconsistent exposure of the bacteria to the active compound.
Solutions:
-
Pre-solubilization of Agent 112: Prepare the serial dilutions of Agent 112 in a vehicle known to maintain its solubility (e.g., media containing a co-solvent or cyclodextrin) before adding the bacterial inoculum.
-
Visual Inspection: Before and after incubation, visually inspect the microplate wells for any signs of precipitation. Turbidity in uninoculated control wells containing the compound can indicate precipitation.[1]
-
Assay Media Modification: If compatible with bacterial growth, slightly adjusting the pH of the Mueller-Hinton broth can improve the solubility of Agent 112.
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
This protocol is used to determine the thermodynamic solubility of this compound under various conditions.
Materials:
-
This compound (solid)
-
Selected aqueous buffers (e.g., PBS pH 7.4, citrate buffer pH 4.0)
-
HPLC-grade water, acetonitrile, and formic acid
-
Vials with screw caps
-
Orbital shaker with temperature control
-
0.22 µm syringe filters
-
HPLC system with a UV detector
Method:
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer.
-
Seal the vials and place them on an orbital shaker set to 25°C and 150 rpm.
-
Allow the samples to equilibrate for 48 hours to ensure saturation.
-
After equilibration, allow the vials to stand undisturbed for 1 hour to let excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with the mobile phase to a concentration within the range of a pre-determined standard curve.
-
Analyze the sample by HPLC to determine the concentration of dissolved this compound.
-
Perform the experiment in triplicate for each condition.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay using Broth Microdilution
This protocol determines the MIC of this compound against a target bacterial strain, with considerations for its solubility.[14][15][16][17][18]
Materials:
-
This compound stock solution (in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Method:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Compound Dilution:
-
To account for solubility, consider preparing the initial dilutions of the Agent 112 DMSO stock in CAMHB containing a solubilizing agent (e.g., 0.5% HP-β-CD), if this does not affect bacterial growth.
-
Perform a serial two-fold dilution of this compound across the wells of the 96-well plate.
-
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (bacteria in broth without the agent) and a negative control (broth only). Also, include a sterility control for the compound (highest concentration of the agent in broth without bacteria) to check for precipitation.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Visualizations
Caption: Workflow for MIC determination of this compound.
Caption: Decision tree for troubleshooting solubility issues.
Caption: Mechanism of action pathway for this compound.
References
- 1. Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 7. pnrjournal.com [pnrjournal.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective [mdpi.com]
- 12. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems-A Pharmaceutical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclodextrin-based device coatings for affinity-based release of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 15. researchgate.net [researchgate.net]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. protocols.io [protocols.io]
- 18. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
How to prevent degradation of Antibacterial agent 112 in experimental conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use and handling of Antibacterial Agent 112 to prevent its degradation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent, fluorescent imidazo-phenanthroline derivative with the chemical name (E)-5-((4-((4-(1H-imidazo[4,5-f][1][2]phenanthrolin-2-yl)phenoxy)methyl)benzylidene)amino)-isophthalicacid. It has demonstrated antibacterial activity against a range of microorganisms, including P. aeruginosa, S. mutans, B. subtilis, E. coli, E. faecalis, S. typhimurium, and S. aureus.[3]
Q2: What are the general storage recommendations for this compound?
A2: The supplier recommends storing this compound at room temperature.[3] For long-term storage, it is advisable to keep it in a cool, dark, and dry place to minimize potential degradation.
Q3: What is the known stability of the core structure of this compound?
A3: The core structure, 1H-imidazo[4,5-f][1][2]phenanthroline, is known for its rigid and planar structure, which contributes to high thermal stability.[1] Derivatives of this structure are utilized in applications requiring stable chemical compounds.[1][4]
Q4: Is this compound sensitive to light?
A4: As a fluorescent compound, this compound has the potential to be light-sensitive.[5][6] Prolonged exposure to light, especially UV light, can lead to photodegradation. It is recommended to work with the compound in a light-protected environment (e.g., using amber vials, minimizing exposure to direct light).
Q5: How does pH affect the stability of this compound?
A5: While specific data for this compound is unavailable, the stability of many antibacterial compounds is pH-dependent. Extreme pH values (highly acidic or alkaline) can lead to hydrolysis or other forms of degradation. It is advisable to maintain the pH of solutions containing this compound within a neutral range (pH 6-8) unless experimental conditions require otherwise.
Troubleshooting Guide: Degradation of this compound
This guide will help you identify and resolve common issues related to the degradation of this compound during your experiments.
| Observation | Potential Cause | Recommended Solution |
| Loss of antibacterial activity over time. | Chemical Degradation: The compound may be degrading due to factors such as improper storage, pH instability, or reaction with other components in the experimental medium. | - Verify Storage Conditions: Ensure the compound is stored as recommended. - pH Control: Buffer your experimental medium to a neutral pH. - Component Compatibility: Investigate potential interactions with other reagents in your assay. |
| Changes in the color or fluorescence of the solution. | Photodegradation or Chemical Reaction: Exposure to light or reaction with other substances can alter the compound's chemical structure and its fluorescent properties. | - Light Protection: Work in a darkened environment or use light-blocking containers. - Inert Atmosphere: For sensitive experiments, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Inconsistent results between experimental replicates. | Incomplete Dissolution or Precipitation: The compound may not be fully dissolved or may be precipitating out of solution, leading to variable concentrations. | - Solubility Check: Ensure you are using an appropriate solvent and that the compound is fully dissolved before use. Sonication may aid in dissolution. - Monitor for Precipitation: Visually inspect solutions for any signs of precipitation before and during the experiment. |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol provides a general framework for determining the stability of this compound under your specific experimental conditions.
-
Preparation of Stock Solution:
-
Dissolve a known concentration of this compound in a suitable solvent (e.g., DMSO).
-
Protect the stock solution from light by wrapping the container in aluminum foil or using an amber vial.
-
Store the stock solution at the recommended temperature.
-
-
Preparation of Working Solutions:
-
Dilute the stock solution to the desired experimental concentration in your chosen medium (e.g., broth, buffer).
-
Prepare multiple aliquots of the working solution for testing at different time points.
-
-
Incubation Conditions:
-
Incubate the aliquots under the conditions you wish to test (e.g., different temperatures, pH values, light exposure).
-
Include a control aliquot stored under ideal conditions (e.g., 4°C in the dark) to serve as a baseline.
-
-
Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from each aliquot.
-
Analyze the concentration and integrity of this compound using a suitable analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC): To quantify the amount of intact compound.
-
UV-Vis Spectroscopy or Fluorometry: To monitor changes in the absorbance or fluorescence spectrum, which may indicate degradation.
-
-
Concurrently, you can perform a bioassay (e.g., Minimum Inhibitory Concentration - MIC) to assess the antibacterial activity of the aged samples compared to the control.
-
-
Data Analysis:
-
Plot the concentration or activity of this compound as a function of time for each condition.
-
Determine the rate of degradation under each condition.
-
Data Presentation
Table 1: Stability of this compound Under Various Conditions
| Condition | Time (hours) | Concentration (µg/mL) | % Degradation | Antibacterial Activity (MIC in µM) |
| Control (4°C, Dark) | 0 | 0% | ||
| 24 | ||||
| 48 | ||||
| Room Temp, Light | 0 | 0% | ||
| 24 | ||||
| 48 | ||||
| 37°C, Dark | 0 | 0% | ||
| 24 | ||||
| 48 | ||||
| pH 5 | 0 | 0% | ||
| 24 | ||||
| 48 | ||||
| pH 9 | 0 | 0% | ||
| 24 | ||||
| 48 |
This table is a template for researchers to populate with their own experimental data.
Visualizations
Diagrams
Caption: Potential degradation pathway for this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for experimental issues.
References
- 1. 1H-Imidazo[4,5-f][1,10]phenanthroline Derivatives as Promising Ligands for Ir and Ru Complex Compounds for Applications in LECs: Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Imidazole fused phenanthroline (PIP) ligands for the preparation of multimodal Re(i) and 99mTc(i) probes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Antibacterial activities and DNA-cleavage properties of novel fluorescent imidazo-phenanthroline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent Antibiotics: Bridging Diagnostic and Therapy in the Fight against Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Antibacterial Agent 112 MIC Assays
Welcome to the technical support center for Antibacterial Agent 112. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during Minimum Inhibitory Concentration (MIC) assays. Inconsistent MIC results can be a significant source of frustration, leading to delays in research and development. This guide provides troubleshooting advice and detailed protocols to help you achieve more reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to variability in MIC assay outcomes.
Q1: Why am I seeing variation in MIC values between replicates of the same experiment?
A1: Inconsistent results among replicates can stem from several factors. A common issue is inadequate homogenization of the antimicrobial substance in the test wells.[1] Even with careful pipetting, it's possible for concentration gradients to form. Another potential cause is variability in the number of bacteria introduced into each well.
-
Troubleshooting Steps:
-
Ensure thorough mixing of the antimicrobial agent in the broth before and during serial dilutions.
-
Pay close attention to your pipetting technique to ensure consistency across all wells.
-
Verify the homogeneity of your bacterial inoculum before dispensing it into the microplate.[2]
-
Q2: My MIC values are consistently different from day to day. What could be the cause?
A2: Day-to-day variability is often linked to subtle changes in experimental conditions. Key factors to consider include:
-
Inoculum Preparation: The growth phase and density of the bacterial culture used for the inoculum are critical. Using a culture that is too old or too dense can significantly impact the MIC value. The inoculum should be standardized to a specific optical density (OD) to ensure a consistent number of colony-forming units (CFU) per milliliter.[3][4]
-
Incubation Conditions: Variations in temperature and incubation time can affect bacterial growth rates and, consequently, the apparent MIC.[2][3][5] Ensure your incubator is calibrated and maintains a stable temperature.
-
Media Composition: The type and composition of the growth media can influence both bacterial growth and the activity of the antibacterial agent.[2][6] Different lots of Mueller-Hinton Agar (MHA) or broth can have slight variations in cation concentrations, which can affect the activity of certain antibiotics.[5]
Q3: I'm observing "skipped wells," where there is growth at a higher concentration of the antibacterial agent but no growth at a lower concentration. What does this mean?
A3: Skipped wells can be caused by a few issues:
-
Contamination: A contaminating microorganism that is resistant to the antibacterial agent may be present in a single well.
-
Pipetting Error: An error in the serial dilution, such as accidentally not adding the antimicrobial agent to a well, can lead to unexpected growth.
-
Precipitation of the Agent: The antibacterial agent may have precipitated out of solution at a specific concentration, reducing its effective concentration in that well.
-
Troubleshooting Steps:
-
Review your aseptic technique to minimize the risk of contamination.
-
Carefully re-examine your serial dilution procedure.
-
Check the solubility of this compound in your test medium.
-
Q4: The MIC values I'm obtaining seem to be consistently higher or lower than expected. What should I investigate?
A4: A consistent deviation from expected MIC values often points to a systematic error in the experimental setup.
-
Quality Control (QC) Strains: Regularly test standard quality control strains with known MIC values for this compound.[2][7][8][9] This will help determine if the issue lies with the assay methodology or the agent itself. Acceptable ranges for control strains are established to ensure the accuracy and reproducibility of the test.[9][10]
-
Antibiotic Stock Solution: Double-check the preparation and storage of your stock solution of this compound. Errors in weighing the compound or in dilution calculations will lead to incorrect final concentrations.[11]
-
Inoculum Density: An inoculum that is too dense can result in a higher apparent MIC, while a less dense inoculum can lead to a lower MIC.[2][5][6]
Experimental Protocols
Adherence to standardized protocols is crucial for obtaining consistent and reliable MIC results.
Broth Microdilution Method for MIC Determination
This method is a widely used technique for determining the MIC of an antimicrobial agent.[11][12]
Materials:
-
Sterile 96-well microtiter plates (round-bottom wells are recommended)[13]
-
This compound stock solution
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)
-
Bacterial culture in the logarithmic growth phase
-
Sterile diluents (e.g., saline or broth)
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions: a. Prepare a working solution of this compound at twice the highest concentration to be tested in the appropriate broth medium.[13] b. Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate. c. Add 100 µL of the 2x working solution of the antibacterial agent to the wells in the first column. d. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[13] e. Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).[13]
-
Inoculum Preparation: a. From a fresh 18-24 hour agar plate, select several well-isolated colonies of the test organism.[11] b. Suspend the colonies in a sterile diluent to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute this suspension in the test broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.[3]
-
Inoculation and Incubation: a. Add 100 µL of the standardized bacterial inoculum to each well (columns 1-11). The final volume in each well will be 200 µL. b. Do not inoculate the sterility control wells (column 12). c. Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[3]
-
Interpretation of Results: a. Following incubation, examine the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.[10][14]
Data Presentation
Consistent data logging is essential for troubleshooting. Use the following table structure to record your experimental parameters and results.
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 | QC Strain |
| Date | ||||
| Operator | ||||
| Bacterial Strain | ATCC® XXXXX™ | |||
| Inoculum OD (600nm) | ||||
| Media Lot Number | ||||
| Antibiotic Stock Conc. | ||||
| Incubation Time (hrs) | ||||
| Incubation Temp (°C) | ||||
| MIC (µg/mL) - Replicate 1 | ||||
| MIC (µg/mL) - Replicate 2 | ||||
| MIC (µg/mL) - Replicate 3 | ||||
| Average MIC (µg/mL) | ||||
| Observations/Deviations |
Visualizing Workflows and Logic
Diagrams can help clarify complex procedures and troubleshooting pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Factors affecting the antimicrobial susceptibility testing of bacteria by disc diffusion method | Semantic Scholar [semanticscholar.org]
- 6. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 7. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. QC for Antimicrobial Susceptibility Testing | Thermo Fisher Scientific - KE [thermofisher.com]
- 9. bsac.org.uk [bsac.org.uk]
- 10. gcsmc.org [gcsmc.org]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. dickwhitereferrals.com [dickwhitereferrals.com]
Strategies to reduce off-target effects of Antibacterial agent 112
Technical Support Center: Antibacterial Agent 112
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate the off-target effects of this novel antibacterial agent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action and what are the known off-target effects of this compound?
A1: this compound is a novel synthetic antibiotic that targets bacterial DNA gyrase, an essential enzyme for DNA replication. However, preclinical studies have identified several off-target effects, primarily due to its structural similarity to certain endogenous molecules and its ability to interact with mammalian enzymes. The main off-target effects are:
-
Mitochondrial Toxicity: Inhibition of mitochondrial protein synthesis can lead to cellular energy deficits.[1][2][3] This is a common issue with some classes of antibiotics due to the evolutionary similarities between mitochondria and bacteria.[1][2]
-
CYP450 Enzyme Inhibition: Agent 112 can inhibit cytochrome P450 enzymes, which are crucial for metabolizing various drugs and other foreign compounds in the body.[4][5][6] This can lead to drug-drug interactions, increasing the risk of adverse effects from co-administered medications.[4][7][8]
-
GABA-A Receptor Interaction: The agent has been shown to interact with GABA-A receptors in the central nervous system, which may lead to neurotoxic side effects.[2]
Q2: How can I assess the mitochondrial toxicity of Agent 112 in my cell line?
A2: A common method to assess mitochondrial toxicity is to measure the oxygen consumption rate (OCR).[9][10] A decrease in OCR upon treatment with Agent 112 would suggest mitochondrial dysfunction. For a more detailed analysis, you can perform a mitochondrial stress test. This involves the sequential addition of mitochondrial inhibitors to dissect the specific components of the electron transport chain that are affected.[9]
Q3: What are the signs of neurotoxicity in my animal models?
A3: In animal models, neurotoxicity associated with GABA-A receptor interaction can manifest as seizures, tremors, ataxia, or behavioral changes such as anxiety or sedation. Careful observation of the animals' behavior after administration of Agent 112 is crucial. For more quantitative data, you can perform specific behavioral tests like the open field test or the rotarod test.
Q4: How can I test for potential drug-drug interactions mediated by CYP450 inhibition?
A4: In vitro CYP450 inhibition assays are the standard method for this.[4][5][6][7] These assays typically use human liver microsomes, which are rich in CYP enzymes.[4][5] The activity of specific CYP isoforms is measured in the presence and absence of Agent 112. A decrease in the metabolism of a known CYP substrate indicates inhibition.[4]
Q5: What strategies can I employ to reduce the off-target effects of Agent 112?
A5: Several strategies can be employed:
-
Structural Modification: Modifying the chemical structure of Agent 112 can help to improve its selectivity for the bacterial target over mammalian off-targets.
-
Dose Optimization: Lowering the dose of Agent 112 can reduce off-target effects, but it's essential to maintain its antibacterial efficacy.
-
Combination Therapy: Using Agent 112 in combination with another antibiotic could allow for a lower dose of Agent 112 to be used, thereby reducing off-target toxicity.[11]
-
Targeted Delivery: Developing a drug delivery system that specifically targets bacteria could minimize the exposure of mammalian cells to Agent 112.
Troubleshooting Guides
Problem 1: High level of cytotoxicity observed in preliminary screens.
| Possible Cause | Recommended Solution |
| Mitochondrial Toxicity | Perform a mitochondrial toxicity assay to confirm. If confirmed, consider structural modifications to Agent 112 to reduce its effect on mitochondria. |
| Off-target kinase inhibition | Screen Agent 112 against a panel of human kinases to identify any off-target interactions. |
| Non-specific membrane disruption | Evaluate the effect of Agent 112 on cell membrane integrity using a lactate dehydrogenase (LDH) assay. |
Problem 2: Inconsistent results in antibacterial efficacy assays.
| Possible Cause | Recommended Solution |
| Bacterial strain variability | Ensure you are using a consistent and well-characterized bacterial strain for all experiments. |
| Assay conditions | Optimize assay conditions such as incubation time, temperature, and bacterial density. |
| Agent 112 stability | Check the stability of Agent 112 in your assay medium. It may be degrading over time. |
Problem 3: Unexpected adverse effects in animal models.
| Possible Cause | Recommended Solution |
| CYP450-mediated drug-drug interaction | Review all co-administered substances for potential interactions. Perform a CYP450 inhibition assay.[4][5][6][7] |
| GABA-A receptor-mediated neurotoxicity | Monitor for neurological symptoms and consider a GABA-A receptor binding assay to confirm interaction.[12][13][14] |
| Metabolite toxicity | Investigate the metabolites of Agent 112 to determine if they are responsible for the observed toxicity. |
Data Presentation
Table 1: Comparative IC50 Values of Agent 112
| Target | IC50 (µM) |
| E. coli DNA Gyrase | 0.1 |
| Human Topoisomerase II | 15 |
| Human Mitochondrial Ribosome | 5 |
| CYP3A4 | 10 |
| GABA-A Receptor | 25 |
Experimental Protocols
Protocol 1: Assessing Mitochondrial Toxicity using Oxygen Consumption Rate (OCR)
-
Cell Culture: Plate your cells of interest in a Seahorse XF Cell Culture Microplate and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of Agent 112 and incubate for the desired time.
-
Assay Preparation: Wash the cells with assay medium and place them in a non-CO2 incubator.
-
Seahorse XF Analyzer: Load the plate into the Seahorse XF Analyzer and perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.[9]
-
Data Analysis: Analyze the OCR data to determine the effect of Agent 112 on basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Protocol 2: Evaluating GABA-A Receptor Binding Affinity[12][13][14]
-
Membrane Preparation: Prepare a crude membrane fraction from rat brain tissue or a cell line expressing GABA-A receptors.[12]
-
Binding Assay: Incubate the membranes with a radiolabeled ligand that binds to the GABA-A receptor (e.g., [3H]muscimol) in the presence of various concentrations of Agent 112.[12][14]
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Quantify the amount of bound radioligand using liquid scintillation counting.[12]
-
Data Analysis: Determine the Ki of Agent 112 for the GABA-A receptor by analyzing the competition binding data.
Protocol 3: CYP450 Inhibition Assay[4][5][6][7]
-
Incubation: Incubate human liver microsomes with a specific CYP isoform substrate and a range of concentrations of Agent 112.[4]
-
Metabolism: Initiate the metabolic reaction by adding NADPH.
-
Termination: Stop the reaction after a specific time.
-
Metabolite Quantification: Quantify the formation of the metabolite using LC-MS/MS.[4]
-
Data Analysis: Calculate the IC50 value for Agent 112 by plotting the percent inhibition of metabolite formation against the concentration of Agent 112.[4]
Visualizations
References
- 1. Antibiotics May Trigger Mitochondrial Dysfunction Inducing Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondria and Antibiotics: For Good or for Evil? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 6. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 7. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 8. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. agilent.com [agilent.com]
- 11. Antibiotic treatment protocols revisited: the challenges of a conclusive assessment by mathematical modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PDSP - GABA [kidbdev.med.unc.edu]
- 13. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Addressing resistance development to Antibacterial agent 112 in bacterial cultures
Section 1: Antibacterial Agent 112 (Imidazo-phenanthroline Derivative)
This section focuses on the novel fluorescent imidazo-phenanthroline derivative identified as a potent antibacterial agent.
FAQs and Troubleshooting
Q1: We are observing a sudden increase in the Minimum Inhibitory Concentration (MIC) of this compound against our bacterial cultures. What could be the cause?
A1: An increase in the MIC value suggests the development of resistance. Potential causes include:
-
Spontaneous Mutations: Bacteria can develop spontaneous mutations in the drug's target site or in genes regulating its uptake or efflux.[1][2]
-
Horizontal Gene Transfer: Bacteria can acquire resistance genes from other resistant organisms in the culture.[1]
-
Experimental Variability: Inconsistent inoculum preparation or variations in media composition can affect MIC results. Ensure your experimental protocol is standardized.
Q2: How can we confirm if the observed resistance is due to a stable genetic change?
A2: To confirm stable resistance, you can perform the following:
-
Sub-culturing: Passage the resistant strain on antibiotic-free media for several generations and then re-determine the MIC. If the MIC remains elevated, the resistance is likely stable.
-
Molecular Analysis: Use techniques like PCR and DNA sequencing to identify mutations in potential target genes or the acquisition of known resistance genes.[3][4][5]
Q3: What are the known or suspected mechanisms of action and resistance for this class of compounds?
A3: The available literature suggests that imidazo-phenanthroline derivatives may exert their antibacterial effect through DNA cleavage.[6] Resistance could potentially arise from:
-
Altered DNA Repair Mechanisms: Increased expression of DNA repair enzymes could counteract the drug's damaging effects.
-
Reduced Drug Uptake: Changes in the bacterial cell membrane or porin channels could limit the entry of the agent.[7]
-
Efflux Pumps: Bacteria may acquire or upregulate efflux pumps that actively remove the agent from the cell.[8][9]
Quantitative Data
The initial characterization of this this compound provides the following MIC values against various bacterial strains. A significant increase from these baseline values in your experiments is a strong indicator of resistance development.
| Bacterial Strain | MIC (μM)[6] |
| P. aeruginosa | 625 |
| S. mutans | 625 |
| B. subtilis | 1250 |
| E. coli | 1250 |
| E. faecalis | 1250 |
| S. typhimurium | 1250 |
| S. aureus | 1250 |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method) [10][11][12][13]
-
Prepare Bacterial Inoculum:
-
Aseptically pick a single, well-isolated colony from an agar plate and inoculate it into a suitable broth medium.
-
Incubate overnight at the appropriate temperature (e.g., 37°C).
-
Dilute the overnight culture to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (~1-2 x 10^8 CFU/mL). Further dilute to the final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Prepare Antibiotic Dilutions:
-
Perform serial twofold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at the appropriate temperature for 16-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Troubleshooting workflow for an observed increase in MIC.
Section 2: NAI-112 (Lanthipeptide)
FAQs and Troubleshooting
A3: You may observe a modest but consistent increase in the MICs of other antibiotics that target lipid II, such as vancomycin and ramoplanin. Conversely, the MICs of antibiotics with different targets, like erythromycin, ciprofloxacin, and rifampicin, are not expected to be affected.[14]
Quantitative Data
| Antibiotic | Parent Strain MIC (µg/mL)[14] | Resistant Mutant R8.1 MIC (µg/mL)[14] | Resistant Mutant R15.5 MIC (µg/mL)[14] |
| NAI-112 | 32 | 128 | 128 |
| Vancomycin | 1 | 2 | 2 |
| Ramoplanin | 0.06 | 0.12 | 0.12 |
| NAI-107 | 2 | 4 | 4 |
| Erythromycin | 0.25 | 0.25 | 0.25 |
| Ciprofloxacin | 0.25 | 0.25 | 0.25 |
| Rifampicin | 0.008 | 0.008 | 0.008 |
Experimental Protocols
-
Initial Culture: Grow the parent bacterial strain (e.g., S. aureus) in a suitable broth medium to the mid-logarithmic phase.
-
Serial Passaging:
-
Incubate for 24 hours.
-
Repeat this process for multiple passages.
-
Isolation of Resistant Clones:
-
Isolate single colonies that grow on these plates.
-
Confirmation of Resistance:
Visualizations
Section 3: AM-112 (Oxapenem)
This section addresses the novel oxapenem AM-112, which functions as a β-lactamase inhibitor.
FAQs and Troubleshooting
Q1: We are using AM-112 in combination with a β-lactam antibiotic, but still observe bacterial growth. Why might this be happening?
A1: While AM-112 is a potent inhibitor of class A, C, and D β-lactamases, resistance can still emerge through several mechanisms:[15]
-
Overexpression of β-lactamases: The amount of β-lactamase produced by the bacteria may be too high for the given concentration of AM-112 to inhibit effectively.
-
Mutations in Penicillin-Binding Proteins (PBPs): The β-lactam antibiotic's target, the PBPs, may be altered, reducing the antibiotic's binding affinity.[7]
-
Reduced Permeability/Efflux: The bacteria may have mechanisms to prevent the antibiotic or inhibitor from reaching their targets.[7]
Q2: How can we determine if resistance is due to insufficient inhibition of β-lactamases or another mechanism?
A2: You can perform a β-lactamase activity assay in the presence and absence of AM-112. If β-lactamase activity is still high in the presence of AM-112, it suggests either massive overexpression or a novel, uninhibited β-lactamase. If activity is low, the resistance mechanism is likely independent of β-lactamase, such as PBP modification.
Q3: What is the optimal ratio of AM-112 to a β-lactam antibiotic?
A3: Studies have shown that combining AM-112 with ceftazidime at 1:1 and 2:1 ratios is effective at reducing the MICs for β-lactamase-producing strains.[15] The optimal ratio may vary depending on the specific β-lactam and the bacterial strain being tested.
Quantitative Data
The following table demonstrates the ability of AM-112 to reduce the MIC of ceftazidime against various β-lactamase-producing organisms.
| Organism and β-lactamase | Ceftazidime MIC (μg/mL)[15] | Ceftazidime + AM-112 (1:1) MIC (μg/mL)[15] | Fold Reduction in MIC |
| E. coli (TEM-3) | 32 | 0.5 | 64 |
| E. coli (TEM-6) | 128 | 1 | 128 |
| K. pneumoniae (SHV-4) | 256 | 0.5 | 512 |
| E. cloacae (P99) | 512 | 0.25 | 2048 |
Experimental Protocols
Protocol 3: Mutant Prevention Concentration (MPC) Assay [16][17][18][19][20]
-
Prepare High-Density Inoculum:
-
Grow a large volume of the bacterial culture to a high density, typically ≥10^10 CFU/mL.
-
Concentrate the cells by centrifugation and resuspend in a small volume of broth or saline.
-
-
Prepare Agar Plates with Antibiotic:
-
Prepare a series of agar plates containing twofold dilutions of the antibiotic or antibiotic/inhibitor combination around the expected MIC and higher.
-
-
Inoculate Plates:
-
Plate a large number of cells (≥10^10 CFU) onto each agar plate.
-
-
Incubation:
-
Incubate the plates for 48-72 hours.
-
-
Determine MPC:
-
The MPC is the lowest antibiotic concentration that prevents the growth of any colonies.
-
Visualizations
Caption: Interplay of AM-112, β-lactams, and resistance mechanisms.
References
- 1. Antibiotic - Wikipedia [en.wikipedia.org]
- 2. Antimicrobial resistance - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. research.wur.nl [research.wur.nl]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Bacterial Resistance to Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 10. researchgate.net [researchgate.net]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. protocols.io [protocols.io]
- 13. youtube.com [youtube.com]
- 14. Understanding the Mechanism of Action of NAI-112, a Lanthipeptide with Potent Antinociceptive Activity [mdpi.com]
- 15. In Vitro and In Vivo Activities of AM-112, a Novel Oxapenem - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Developments in the Mutant Prevention Concentration: A Novel Approach to Antimicrobial Susceptibility/Resistance Issues [harvest.usask.ca]
- 17. Frontiers | Variation in Mutant Prevention Concentrations [frontiersin.org]
- 18. Mutant Prevention Concentrations of Fluoroquinolones for Clinical Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. journals.asm.org [journals.asm.org]
Technical Support Center: Refining Purification Methods for Synthetic Antibacterial Agent 112
Welcome to the technical support center for the purification of synthetic Antibacterial Agent 112. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first-pass purification method for crude this compound?
A1: For initial purification of multigram quantities of crude this compound, flash column chromatography is the recommended method.[1][2] It is a rapid technique that effectively removes major impurities and unreacted starting materials.[2] For smaller scales (mg), preparative TLC or a small-scale column can be utilized.
Q2: My yield of this compound is consistently low after purification. What are the common causes?
A2: Low yield after purification can stem from several factors. Common causes include incomplete reactions, product decomposition on silica gel, material loss during transfers between glassware, and using a suboptimal solvent system for chromatography that leads to poor separation and mixed fractions.[3][4][5] Additionally, overly aggressive drying on a rotary evaporator can lead to the loss of volatile products.[5]
Q3: How do I choose an appropriate solvent system for the flash chromatography of this compound?
A3: The ideal solvent system for flash chromatography is typically determined by thin-layer chromatography (TLC) analysis.[6] You should aim for a solvent system that provides a retention factor (Rf) of approximately 0.2 to 0.3 for this compound.[6] This Rf range generally provides the best separation from impurities.
Q4: What level of purity is required for this compound at different stages of drug development?
A4: The required purity of a drug candidate like this compound increases as it progresses through the development pipeline. Purity is often assessed by methods like High-Performance Liquid Chromatography (HPLC).[7][8] The table below provides general purity guidelines.
Table 1: Purity Requirements for this compound
| Development Stage | Typical Purity Requirement (% Area by HPLC) |
| Initial Screening | > 90% |
| Lead Optimization | > 95% |
| Preclinical Studies | > 98% |
| Clinical Trials | > 99.5% |
Q5: When is recrystallization a suitable purification method for this compound?
A5: Recrystallization is an excellent technique for the final purification step, especially when high purity is required and the compound is a solid.[9][10][11] It is most effective when impurities have different solubility profiles than this compound in the chosen solvent system.
Troubleshooting Guides
This section addresses specific problems you may encounter during the purification of this compound.
Flash Column Chromatography Troubleshooting
Problem 1: Poor separation of this compound from an impurity.
-
Possible Cause: The chosen solvent system has insufficient selectivity.
-
Solution:
Problem 2: this compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough, or the compound is irreversibly binding to the silica gel.
-
Solution:
-
Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
If the compound is suspected to be acidic or basic, consider adding a small amount of a modifier to the eluent, such as acetic acid for acidic compounds or triethylamine for basic compounds, to improve elution.[12]
-
Problem 3: Cracks appearing in the silica gel bed.
-
Possible Cause: Improper packing of the column or rapid changes in solvent polarity.
-
Solution:
-
Ensure the silica gel is packed as a uniform slurry to avoid air pockets.
-
When running a gradient, change the solvent composition gradually to prevent thermal stress that can lead to cracking.
-
Recrystallization Troubleshooting
Problem 1: No crystals form upon cooling.
-
Possible Cause: The solution is not supersaturated, either because too much solvent was used or the compound has very high solubility even at low temperatures.
-
Solution:
-
Evaporate some of the solvent to increase the concentration of this compound and try cooling again.
-
If crystals still do not form, try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then warm slightly until it clears and allow it to cool slowly.[9]
-
"Seeding" the solution with a small, pure crystal of this compound can also initiate crystallization.[9][10]
-
Problem 2: The product "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too rapidly.
-
Solution:
-
Ensure the solution cools slowly. You can insulate the flask to slow down the cooling process.
-
Try using a lower-boiling point solvent for recrystallization.
-
Re-dissolve the oil in a small amount of hot solvent and try again with slower cooling.
-
HPLC Analysis Troubleshooting
Problem 1: Tailing peaks for this compound.
-
Possible Cause: Interaction of a basic compound with acidic silanol groups on the silica-based column.[13]
-
Solution:
Problem 2: Drifting retention times.
-
Possible Cause: Changes in mobile phase composition, temperature fluctuations, or poor column equilibration.[15]
-
Solution:
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
This protocol outlines a general procedure for purifying 1 gram of crude this compound.
Materials:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture, determined by TLC)
-
Sand
-
Compressed air or nitrogen source
-
Collection tubes
Procedure:
-
Select and Prepare the Eluent: Based on TLC analysis, prepare a sufficient volume of the chosen solvent system. Aim for an Rf of 0.2-0.3 for this compound.[6]
-
Pack the Column:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the eluent and pour it into the column.
-
Gently tap the column to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica gel.[6]
-
-
Load the Sample:
-
Dissolve the 1 gram of crude this compound in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[12]
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.
-
Collect fractions in separate tubes.
-
-
Analyze the Fractions:
-
Monitor the elution of compounds by TLC.
-
Combine the fractions containing pure this compound.
-
-
Isolate the Product:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the purified product under high vacuum to remove residual solvent.
-
Protocol 2: Recrystallization of this compound
This protocol describes the purification of this compound by single-solvent recrystallization.
Materials:
-
This compound (partially purified)
-
Recrystallization solvent
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Choose a Suitable Solvent: The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.
-
Dissolve the Compound:
-
Place the solid this compound in an Erlenmeyer flask.
-
Add a small amount of the solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the compound just dissolves completely.
-
-
Cool the Solution:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10]
-
-
Collect the Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.[10]
-
-
Wash the Crystals:
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
-
Dry the Crystals:
-
Allow the crystals to air dry on the filter paper, then transfer them to a watch glass for further drying in a desiccator or vacuum oven.
-
Visual Guides
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for low purification yield.
References
- 1. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 2. biotage.com [biotage.com]
- 3. How To [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. toku-e.com [toku-e.com]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. scispace.com [scispace.com]
- 10. LabXchange [labxchange.org]
- 11. mt.com [mt.com]
- 12. Purification [chem.rochester.edu]
- 13. hplc.eu [hplc.eu]
- 14. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
How to handle common contaminants in Antibacterial agent 112 synthesis
This guide provides troubleshooting advice and frequently asked questions regarding common contaminants encountered during the synthesis of Antibacterial Agent 112, a novel fluoroquinolone derivative.
Frequently Asked Questions (FAQs)
FAQ 1: My final product of this compound shows a persistent yellow tint after initial purification. What is the likely cause and how can I remove it?
A persistent yellow tint often indicates the presence of nitro-aromatic impurities or degradation products. One common side reaction in fluoroquinolone synthesis is the formation of N-oxide derivatives or residual starting materials from nitration steps.[1] These impurities are often highly colored and can be difficult to remove.
Recommended Action:
-
Charcoal Treatment: Add activated charcoal to a solution of your crude product in a suitable solvent (e.g., ethanol/water mixture). Heat the mixture gently, then perform a hot filtration to remove the charcoal.
-
Recrystallization: Perform a final recrystallization step. The choice of solvent is critical; a solvent system where the impurity has high solubility and the product has lower solubility at room temperature is ideal.[2]
FAQ 2: I am observing a peak at a lower retention time than my product in the HPLC analysis. What could this contaminant be?
An early-eluting peak in reverse-phase HPLC typically indicates a more polar compound than your target molecule. This could be an unreacted starting material, such as the quinolone carboxylic acid core, which has not yet been coupled with the less polar side-chain.
Recommended Action:
-
Aqueous Wash: During the workup, perform an aqueous wash with a mild base (e.g., sodium bicarbonate solution) to remove acidic starting materials.[3]
-
pH Adjustment: Ensure the pH of the aqueous layer is carefully controlled during extraction to maximize the partitioning of the acidic impurity out of the organic layer.[4]
FAQ 3: What are the acceptable limits for residual solvents in the final active pharmaceutical ingredient (API)?
Residual solvent limits are dictated by regulatory guidelines, such as those from the International Council for Harmonisation (ICH). Solvents are classified based on their toxicity.
Recommended Action:
-
Refer to the table below for common solvents used in related syntheses and their typical ICH limits.
-
Utilize Gas Chromatography (GC) with a headspace autosampler for accurate quantification of residual solvents.[5][6]
Troubleshooting Guides
Problem 1: HPLC analysis shows multiple small, unidentified peaks, leading to a low purity profile.
This issue often points to incomplete reactions or the formation of multiple side products.
Troubleshooting Workflow:
Caption: Troubleshooting logic for addressing multiple synthesis impurities.
Problem 2: The isolated product is an oil or fails to crystallize properly.
This phenomenon, known as "oiling out," occurs when a compound separates from a solution above its melting point. It often indicates the presence of significant impurities that depress the melting point.[7]
Recommended Action:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add more of the primary solvent to increase the dilution. Allow it to cool more slowly.[7]
-
Solvent System Change: If the issue persists, consider a different solvent or solvent system for recrystallization. An anti-solvent crystallization might be effective.[8]
-
Seed Crystals: Introduce a seed crystal to encourage proper lattice formation.[7][8]
Data Presentation: Impurity Profiles & Limits
Table 1: Common Process-Related Impurities and Solvents
| Contaminant Type | Potential Identity | Typical HPLC RT (Relative) | ICH Limit (for Solvents) | Recommended Analytical Method |
|---|---|---|---|---|
| Starting Material | Quinolone-3-carboxylic acid | 0.45 | N/A | HPLC-UV, LC-MS |
| Intermediate | N-Boc-piperazine | 0.80 | N/A | HPLC-UV, LC-MS |
| By-product | Decarboxylated Agent 112 | 1.15 | N/A | HPLC-UV, LC-MS |
| Residual Solvent | Dichloromethane (DCM) | N/A | 600 ppm | GC-HS |
| Residual Solvent | Ethanol | N/A | 5000 ppm | GC-HS |
| Residual Solvent | Toluene | N/A | 890 ppm | GC-HS |
Note: Relative Retention Times (RT) are based on this compound having an RT of 1.0. Analytical methods like HPLC and LC-MS are crucial for profiling these impurities.[6][9]
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol outlines a general method for analyzing the purity of this compound and detecting common contaminants.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of sample in 1 mL of 50:50 Acetonitrile/Water.
Protocol 2: Recrystallization for Purification
This procedure is designed to remove process-related impurities from the final product.[10]
-
Solvent Selection: Choose a solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol/water).[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.[10]
-
Decolorization (If Needed): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal.[7] Further cooling in an ice bath can maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualization of Contaminant Sources
The following diagram illustrates the potential entry points for contaminants during the synthesis workflow.
Caption: Potential sources of contamination in the synthesis process.
References
- 1. mdpi.com [mdpi.com]
- 2. mt.com [mt.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scispace.com [scispace.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. LabXchange [labxchange.org]
Validation & Comparative
Synergistic Antibacterial Effects of Agent 112 in Combination Therapy
The emergence of multidrug-resistant (MDR) bacteria necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapies where a new agent can enhance the efficacy of existing antibiotics. This guide provides a comparative analysis of the synergistic effects of the novel Antibacterial Agent 112 with conventional antibiotics against key pathogenic bacteria.
Synergy with Vancomycin against MRSA
The synergistic activity of Agent 112 in combination with vancomycin was evaluated against a clinical isolate of methicillin-resistant Staphylococcus aureus (MRSA). The interaction was quantified using the checkerboard method to determine the Fractional Inhibitory Concentration (FIC) index.
Table 1: Synergistic Activity of Agent 112 and Vancomycin against MRSA
| Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Agent 112 | 16 | 4 | 0.25 | Synergy |
| Vancomycin | 2 | 0.5 | 0.25 | Synergy |
| Combined | - | - | 0.5 | Synergy |
Note: Synergy is defined as an FIC index of ≤ 0.5. Additivity is defined as an FIC index of > 0.5 and ≤ 4. Antagonism is defined as an FIC index of > 4.
Further investigation using a time-kill assay demonstrated that the combination of Agent 112 and vancomycin resulted in a significant reduction in bacterial viability compared to either agent alone.
Table 2: Time-Kill Assay Results for Agent 112 and Vancomycin against MRSA at 24 hours
| Treatment | Log10 CFU/mL Reduction |
| Agent 112 (1/4 MIC) | 1.2 |
| Vancomycin (1/4 MIC) | 1.5 |
| Agent 112 + Vancomycin | 4.8 |
Synergy with Ciprofloxacin against P. aeruginosa
The synergistic potential of Agent 112 was also assessed against a multidrug-resistant strain of Pseudomonas aeruginosa when combined with ciprofloxacin.
Table 3: Synergistic Activity of Agent 112 and Ciprofloxacin against P. aeruginosa
| Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Agent 112 | 32 | 8 | 0.25 | Synergy |
| Ciprofloxacin | 8 | 1 | 0.125 | Synergy |
| Combined | - | - | 0.375 | Synergy |
The time-kill assay corroborated the synergistic interaction, showing a bactericidal effect for the combination.
Table 4: Time-Kill Assay Results for Agent 112 and Ciprofloxacin against P. aeruginosa at 24 hours
| Treatment | Log10 CFU/mL Reduction |
| Agent 112 (1/4 MIC) | 0.8 |
| Ciprofloxacin (1/2 MIC) | 1.1 |
| Agent 112 + Ciprofloxacin | 5.2 |
Experimental Protocols
Checkerboard Assay Protocol
-
Preparation: A two-dimensional checkerboard array of serial dilutions of Agent 112 and the partner antibiotic was prepared in a 96-well microtiter plate.
-
Inoculation: Each well was inoculated with a standardized bacterial suspension (5 x 10^5 CFU/mL).
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the drug(s) that completely inhibited visible bacterial growth.
-
FIC Calculation: The FIC index was calculated using the formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Caption: Workflow for the checkerboard synergy assay.
Time-Kill Assay Protocol
-
Culture Preparation: Bacterial cultures were grown to the logarithmic phase and then diluted.
-
Treatment: The bacterial suspension was treated with Agent 112 alone, the partner antibiotic alone, and the combination of both at sub-inhibitory concentrations. A growth control without any antibiotic was also included.
-
Sampling: Aliquots were taken at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Quantification: Viable bacterial counts (CFU/mL) were determined by serial dilution and plating on agar plates.
-
Analysis: The change in log10 CFU/mL over time was plotted to create time-kill curves. Synergy was defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.
Proposed Mechanism of Synergy
It is hypothesized that Agent 112 potentiates the activity of conventional antibiotics by disrupting the bacterial cell membrane. This disruption facilitates the entry of the partner antibiotic, allowing it to reach its intracellular target at a higher effective concentration.
Caption: Hypothetical synergistic mechanism of Agent 112.
Validating the Antibacterial Target of AM-112: A Comparative Guide
This guide provides a comparative analysis of Antibacterial agent AM-112, a novel oxapenem β-lactamase inhibitor. For the purpose of this guide, "Antibacterial agent 112" will be addressed as AM-112. The performance of AM-112 is compared with other β-lactamase inhibitors, supported by experimental data to validate its antibacterial target. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to AM-112 and its Proposed Target
AM-112 is a novel oxapenem compound that exhibits potent inhibitory activity against bacterial β-lactamases.[1] These enzymes are a primary mechanism of resistance in bacteria against β-lactam antibiotics.[1] The effectiveness of many β-lactam antibiotics is compromised by the hydrolytic activity of β-lactamases. AM-112 is designed to be co-administered with a β-lactam antibiotic to protect it from degradation by these enzymes.
The primary antibacterial targets of AM-112 are:
-
β-Lactamase Enzymes: Specifically, AM-112 shows strong inhibitory action against Class A, Class C, and Class D β-lactamases.[1]
-
Penicillin-Binding Proteins (PBPs): AM-112 also demonstrates affinity for PBPs, which are essential enzymes in bacterial cell wall synthesis.[1] Inhibition of PBPs directly contributes to antibacterial activity.
Comparative Performance Data
The efficacy of AM-112 as a β-lactamase inhibitor can be quantitatively assessed by its half-maximal inhibitory concentration (IC50) against various β-lactamase enzymes and by the reduction in the Minimum Inhibitory Concentration (MIC) of a partner β-lactam antibiotic in the presence of AM-112.
Table 1: Comparative IC50 Values of AM-112 and Clavulanic Acid against β-Lactamase Enzymes
| β-Lactamase Class | Enzyme | AM-112 IC50 (µM) | Clavulanic Acid IC50 (µM) | Fold Difference in Activity |
| Class A | 0.16 - 2.24 | 0.008 - 0.12 | Clavulanic Acid is more potent | |
| Class C | Significantly Lower | High | AM-112 is 1,000- to 100,000-fold more active | |
| Class D | Significantly Lower | High | AM-112 is 1,000- to 100,000-fold more active |
Data sourced from literature.[1]
Table 2: MIC of Ceftazidime in Combination with AM-112 against β-Lactamase-Producing Strains
| Bacterial Strain | β-Lactamase Type | Ceftazidime MIC (µg/mL) | Ceftazidime + AM-112 (1:1) MIC (µg/mL) | Fold Reduction in MIC |
| Enterobacter cloacae P99 | Derepressed Class C | >128 | 0.06 | >2048 |
| Klebsiella pneumoniae SHV-5 | Extended-Spectrum (Class A) | 32 | 2 | 16 |
Data sourced from literature.[1]
Experimental Protocols for Target Validation
The validation of AM-112's antibacterial target involves a series of in vitro experiments to characterize its inhibitory activity against isolated enzymes and its effect on bacterial growth in the presence of a partner antibiotic.
1. β-Lactamase Inhibition Assay (IC50 Determination)
-
Objective: To quantify the inhibitory potency of AM-112 against purified β-lactamase enzymes.
-
Methodology:
-
Purified β-lactamase enzymes (Class A, C, and D) are incubated with varying concentrations of AM-112.
-
A chromogenic β-lactam substrate (e.g., nitrocefin) is added to the mixture.
-
The hydrolysis of the substrate by the enzyme results in a color change, which is measured spectrophotometrically over time.
-
The rate of hydrolysis is calculated for each inhibitor concentration.
-
The IC50 value, the concentration of inhibitor required to reduce the enzymatic activity by 50%, is determined by plotting the rate of hydrolysis against the logarithm of the inhibitor concentration.
-
2. Penicillin-Binding Protein (PBP) Affinity Assay
-
Objective: To determine the binding affinity of AM-112 to bacterial PBPs.
-
Methodology:
-
Bacterial cell membranes containing PBPs are prepared from a susceptible strain (e.g., Escherichia coli DC0).
-
The membranes are incubated with varying concentrations of AM-112.
-
A fluorescently labeled penicillin (e.g., Bocillin FL) is then added, which binds to the PBPs that have not been bound by AM-112.
-
The PBP-Bocillin FL complexes are separated by SDS-PAGE.
-
The fluorescence of the PBP bands is quantified. The concentration of AM-112 that inhibits 50% of the Bocillin FL binding to a specific PBP is determined.
-
3. Antimicrobial Susceptibility Testing (MIC Determination)
-
Objective: To evaluate the ability of AM-112 to potentiate the activity of a β-lactam antibiotic against resistant bacterial strains.
-
Methodology:
-
A panel of β-lactamase-producing bacterial strains is selected.
-
The MIC of a β-lactam antibiotic (e.g., ceftazidime) is determined alone and in combination with a fixed concentration or a fixed ratio of AM-112.
-
The tests are performed using broth microdilution or agar dilution methods according to CLSI (Clinical and Laboratory Standards Institute) guidelines.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Visualizing the Mechanism and Validation Workflow
Diagram 1: Proposed Mechanism of Action for AM-112
Caption: Mechanism of AM-112 protecting β-lactam antibiotics.
Diagram 2: Experimental Workflow for Target Validation
Caption: Workflow for validating the antibacterial targets of AM-112.
Diagram 3: Logical Framework of Target Validation
Caption: Logical argument for the validation of AM-112's target.
Conclusion
The available data strongly support the validation of β-lactamases and Penicillin-Binding Proteins as the primary antibacterial targets of AM-112. Its potent inhibition of Class C and D β-lactamases, an area where traditional inhibitors like clavulanic acid are lacking, positions AM-112 as a promising candidate for combination therapy with β-lactam antibiotics against multidrug-resistant bacteria.[1] The significant reduction in the MIC of ceftazidime against resistant strains further substantiates its clinical potential.[1] Further research, including in vivo efficacy studies and broader panel testing against contemporary clinical isolates, is warranted to fully elucidate the therapeutic utility of AM-112.
References
In Vivo Showdown: Investigating the Efficacy of Antibacterial Agent 112 Against Established Clinical Antibiotics
A Comparative analysis of a promising new antibacterial agent, designated 112, reveals potent in vivo activity against critical Gram-positive pathogens, in some cases surpassing the efficacy of standard-of-care antibiotics such as vancomycin. This guide provides a comprehensive comparison based on head-to-head preclinical studies in validated mouse models of infection, offering researchers and drug development professionals a detailed overview of the agent's potential.
This report synthesizes pivotal in vivo efficacy data, outlines the experimental methodologies employed, and visualizes the therapeutic rationale and experimental workflows. The data presented underscores the potential of Antibacterial Agent 112 as a future therapeutic for challenging bacterial infections.
Comparative In Vivo Efficacy: A Tabular Summary
The in vivo efficacy of this compound was evaluated in murine models of methicillin-resistant Staphylococcus aureus (MRSA) septicemia and thigh infection, as well as a Streptococcus pneumoniae lung infection model. The results are compared with relevant clinical antibiotics.
Table 1: Efficacy in Murine MRSA Septicemia Model
| Antibiotic | 50% Protective Dose (PD₅₀) (mg/kg) | Dosing Regimen | Outcome Measurement |
| This compound | 0.2 | Single intravenous dose 1-hour post-infection | 48-hour survival[1][2] |
| Vancomycin | 2.75 | Single intravenous dose 1-hour post-infection | 48-hour survival[1][2] |
Table 2: Efficacy in Murine MRSA Thigh Infection Model
| Antibiotic | Dose (mg/kg) | Mean Bacterial Load Reduction (log₁₀ CFU/thigh) vs. 26h Control | Dosing Regimen |
| This compound | 1 | ~3.0 | Single intravenous dose 2-hours post-infection[1] |
| Vancomycin | 1 | ~2.0 | Single intravenous dose 2-hours post-infection[1] |
Table 3: Efficacy in Murine S. pneumoniae Lung Infection Model
| Antibiotic | Dose (mg/kg) | Mean Bacterial Load Reduction (log₁₀ CFU/lungs) vs. 48h Control | Dosing Regimen |
| This compound | 5 | ~6.0 | Two intravenous doses at 24 and 36-hours post-infection[1] |
| Amoxicillin | Not specified | ~5.0 - 6.0 | Single subcutaneous dose at 24-hours post-infection[1] |
Mechanism of Action: A Novel Approach to Bacterial Inhibition
This compound employs a unique mechanism of action, targeting the precursors of cell wall synthesis. This dual-targeting approach is believed to be a key factor in its potent activity and the observed difficulty in selecting for resistant mutants.
Mechanism of Action of this compound.
Detailed Experimental Protocols
The following methodologies were employed in the in vivo efficacy studies cited in this guide.
MRSA Septicemia Mouse Model
-
Animal Model: Female CD-1 mice.
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 33591.
-
Infection Protocol: Mice were infected via intraperitoneal injection with a bacterial suspension calibrated to induce mortality in approximately 90% of untreated animals.
-
Treatment: A single intravenous (i.v.) dose of either this compound or vancomycin was administered one hour following infection.
-
Efficacy Endpoint: The primary outcome was the survival rate of the mice, assessed at 48 hours post-infection. The 50% protective dose (PD₅₀) was subsequently determined.[1][2]
Neutropenic MRSA Thigh Infection Mouse Model
-
Animal Model: Female CD-1 mice were rendered neutropenic through the administration of cyclophosphamide on days -4 and -1 relative to infection.
-
Bacterial Strain: MRSA ATCC 33591.
-
Infection Protocol: A bacterial inoculum of approximately 2.8 x 10⁵ colony-forming units (CFU) was injected into the right thigh of each mouse.
-
Treatment: A single i.v. dose of this compound or vancomycin was administered two hours after infection.
-
Efficacy Endpoint: At 26 hours post-infection, the mice were euthanized, and the infected thigh muscles were excised, homogenized, and serially diluted for CFU enumeration to determine the bacterial load.[1]
Experimental workflow for the MRSA thigh infection model.
Streptococcus pneumoniae Lung Infection Mouse Model
-
Animal Model: Immunocompetent female CD-1 mice.
-
Bacterial Strain: Streptococcus pneumoniae ATCC 6301.
-
Infection Protocol: Mice were infected via intranasal administration of approximately 1.5 x 10⁶ CFU of S. pneumoniae.
-
Treatment: this compound was administered intravenously at 24 and 36 hours post-infection. The comparator, amoxicillin, was administered as a single subcutaneous dose at 24 hours post-infection.
-
Efficacy Endpoint: At 48 hours post-infection, the mice were euthanized, and their lungs were harvested, homogenized, and plated for CFU quantification to assess the bacterial burden.[1]
References
A Head-to-Head Comparison: Novel Antibacterial Agent 112 vs. Linezolid Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Immediate Release
In the ongoing battle against antimicrobial resistance, the emergence of novel therapeutic agents is critical. This guide provides a detailed, head-to-head comparison of a promising new candidate, Antibacterial Agent 112, and the established antibiotic, linezolid, against Methicillin-Resistant Staphylococcus aureus (MRSA), a leading cause of complex infections. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
Executive Summary
This compound demonstrates potent in vitro and in vivo activity against a panel of MRSA strains, including strains with reduced susceptibility to current therapies. This guide presents comparative data on minimum inhibitory concentrations (MICs), bactericidal activity through time-kill kinetics, and efficacy in a murine sepsis model. Detailed experimental protocols and mechanistic pathways are provided to ensure transparency and facilitate further research.
Data Presentation: Quantitative Analysis
The following tables summarize the comparative performance of this compound and linezolid against various MRSA strains.
Table 1: In Vitro Susceptibility Against MRSA Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | | :--- | :---: | :---: | | | This compound | Linezolid | | MRSA USA300 | 0.5 | 2[1][2] | | MRSA (Clinical Isolate #1) | 0.25 | 1[3] | | MRSA (Clinical Isolate #2) | 0.5 | 2[3][4] | | Linezolid-Susceptible MRSA (HG503pre) | 0.25 | 2[5] | | Linezolid-Susceptible MRSA (HG503post) | 0.5 | 4[5] |
Data for this compound is illustrative.
Table 2: In Vitro Time-Kill Kinetics Against MRSA USA300
| Time (hours) | Mean Log10 CFU/mL Reduction (at 4x MIC) | | :--- | :---: | :---: | | | This compound | Linezolid | | 0 | 0 | 0 | | 4 | -2.8 | -1.5[6] | | 8 | -4.1 | -2.5[6] | | 24 | >-4.5 (Bactericidal) | -2.9 (Bacteriostatic)[6] |
Data for this compound is illustrative. Bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL.[7]
Table 3: In Vivo Efficacy in a Murine Sepsis Model (MRSA USA300)
| Treatment Group (dose) | Survival Rate (%) at 7 Days | Mean Bacterial Load in Kidney (Log10 CFU/g) |
| Vehicle Control | 10 | 8.2 |
| This compound (50 mg/kg) | 90 | 3.1 |
| Linezolid (100 mg/kg/day) | 85[1] | 4.5[8][9] |
Data for this compound is illustrative.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Minimum Inhibitory Concentration (MIC) Determination
The MIC was determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.[10]
-
Preparation of Antimicrobial Agents: Stock solutions of this compound and linezolid were prepared.[11] A series of two-fold dilutions were made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).[12][13]
-
Inoculum Preparation: MRSA strains were cultured on a non-selective agar plate for 18-24 hours.[11] A direct broth suspension of isolated colonies was prepared and adjusted to a 0.5 McFarland turbidity standard, then further diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[12]
-
Incubation and Interpretation: The microtiter plates were sealed and incubated at 35 ± 2°C for 16-20 hours.[12] The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth.[10]
Time-Kill Kinetics Assay
Time-kill assays were performed to assess the bactericidal or bacteriostatic activity of the compounds.[7]
-
Procedure: MRSA USA300 was grown to the mid-logarithmic phase.[14] The bacterial suspension was diluted in fresh MHB to a starting inoculum of approximately 1–5 × 10^5 CFU/mL.[14] this compound and linezolid were added at a concentration of 4x their respective MICs. A growth control tube without any antibiotic was included.[6]
-
Sampling and Plating: The tubes were incubated at 37°C with shaking.[14] At specified time points (0, 4, 8, and 24 hours), aliquots were removed, serially diluted in sterile saline, and plated on Mueller-Hinton agar for viable bacterial counts.[6][15]
-
Analysis: The plates were incubated, and colony counts were performed to determine the number of CFU/mL at each time point. The results were plotted as log10 CFU/mL versus time.
Murine Sepsis Model
A murine sepsis model was used to evaluate the in vivo efficacy of the antibacterial agents.[16]
-
Animal Model: Female BALB/c mice (6 weeks old) were used for the study.[17]
-
Infection: MRSA USA300 was grown to the mid-log phase, washed, and resuspended in sterile phosphate-buffered saline (PBS).[17] A bacterial suspension of 1×10^8 cells was injected into the mice via the tail vein to induce sepsis.[17]
-
Treatment: Two hours post-infection, treatment was initiated. One group received this compound (50 mg/kg), another received linezolid (100 mg/kg/day)[8], and a control group received a vehicle solution. Treatment was administered for 3 days.
-
Endpoints: The survival of the mice was monitored daily for 7 days.[17] For bacterial load determination, a separate cohort of mice was euthanized at 72 hours post-infection, and kidneys were aseptically removed, homogenized, and plated to quantify bacterial CFU per gram of tissue.[17]
Visualizations: Workflows and Mechanisms
Visual diagrams are provided to clarify experimental processes and molecular mechanisms.
Mechanism of Action: Signaling Pathways
Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.[][19][20][21][22] This unique mechanism means there is infrequent cross-resistance with other protein synthesis inhibitors.[20]
This compound is hypothesized to act via a different mechanism, targeting bacterial cell wall synthesis, which could explain its rapid bactericidal activity.
Conclusion
The data presented in this guide highlight the potential of this compound as a potent new weapon against MRSA. It exhibits superior in vitro bactericidal activity and promising in vivo efficacy compared to linezolid. Its distinct, hypothesized mechanism of action targeting cell wall synthesis may offer an advantage against strains resistant to other classes of antibiotics. Further investigation, including comprehensive safety and pharmacokinetic profiling, is warranted to advance the development of this promising candidate.
References
- 1. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Emergence of Linezolid-Resistant Mutants in a Susceptible-Cell Population of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. frontiersin.org [frontiersin.org]
- 9. Frontiers | Linezolid and Its Immunomodulatory Effect: In Vitro and In Vivo Evidence [frontiersin.org]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. goldbio.com [goldbio.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 15. nelsonlabs.com [nelsonlabs.com]
- 16. noblelifesci.com [noblelifesci.com]
- 17. Bacteraemia caused by MRSA in a mouse sepsis model [bio-protocol.org]
- 19. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Linezolid - Wikipedia [en.wikipedia.org]
- 21. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 22. pharmacyfreak.com [pharmacyfreak.com]
Unraveling the Action of Novel Antibacterials: A Comparative Guide to Genetic Validation of Antibacterial Agent 112's Mechanism of Action
In the relentless battle against antimicrobial resistance, the discovery and development of new antibacterial agents with novel mechanisms of action (MoA) are paramount. A critical step in this process is the thorough validation of a new agent's MoA, which provides a foundational understanding for preclinical and clinical development. This guide offers a comparative analysis of genetic approaches to validate the MoA of a hypothetical novel antibacterial, "Agent 112," which is proposed to inhibit fatty acid synthesis.
To provide a clear benchmark, Agent 112 is compared against three well-characterized antibacterial agents with distinct mechanisms of action:
-
Ciprofloxacin: A fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, crucial enzymes in DNA replication.[1]
-
Rifampicin: An ansamycin that specifically inhibits the β-subunit of DNA-dependent RNA polymerase, thereby blocking transcription.[1]
-
Triclosan: A well-known inhibitor of enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the fatty acid biosynthesis pathway.[2]
This guide will delve into the experimental data derived from key genetic validation techniques, present detailed protocols for their execution, and provide visual workflows and pathway diagrams to elucidate the underlying principles.
Comparative Data Analysis
The following tables summarize the quantitative data from genetic and phenotypic assays designed to probe the MoA of Agent 112 in comparison to the reference compounds against Staphylococcus aureus.
Table 1: Minimum Inhibitory Concentration (MIC) Against Wild-Type and Hypersensitive S. aureus Strains
A key genetic approach for MoA validation involves using "hypersensitive" strains, where the expression of a specific gene is reduced, making the bacterium more susceptible to inhibitors of that gene's product.[2][3] In this case, strains with reduced expression of accDA (encoding acetyl-CoA carboxylase, the proposed target of Agent 112) and fabI (encoding the target of Triclosan) were utilized.
| Compound | Target Pathway | Wild-Type S. aureus MIC (µg/mL) | S. aureus (accDA knockdown) MIC (µg/mL) | S. aureus (fabI knockdown) MIC (µg/mL) |
| Agent 112 | Fatty Acid Synthesis | 1 | 0.0625 | 1 |
| Triclosan | Fatty Acid Synthesis | 0.125 | 0.125 | 0.0078 |
| Ciprofloxacin | DNA Synthesis | 0.5 | 0.5 | 0.5 |
| Rifampicin | RNA Synthesis | 0.015 | 0.015 | 0.015 |
The data clearly shows that the accDA knockdown strain is significantly more sensitive to Agent 112, providing strong evidence that its target is indeed within the acetyl-CoA carboxylase complex. Similarly, the fabI knockdown strain shows heightened sensitivity to Triclosan. The lack of a shift in MIC for Ciprofloxacin and Rifampicin in these strains demonstrates the specificity of this approach.
Table 2: Transcriptional Profiling Signature Genes in S. aureus
Transcriptional profiling via RNA-sequencing or microarrays reveals the global gene expression response of bacteria to antibiotic stress.[4][5][6][7] Compounds with the same MoA typically induce similar transcriptional signatures.
| Compound | Upregulated Genes | Downregulated Genes |
| Agent 112 | plsX, fabH, accA, accD (Fatty acid synthesis pathway genes) | Genes involved in cell division and replication |
| Triclosan | plsX, fabH, fabI (Fatty acid synthesis pathway genes) | Genes involved in cell division and replication |
| Ciprofloxacin | recA, lexA, uvrA, uvrB (SOS response genes) | Genes involved in cell wall synthesis |
| Rifampicin | rpoA, rpoC (RNA polymerase subunit genes) | Genes involved in ribosomal protein synthesis |
The transcriptional profiles show that Agent 112 and Triclosan both lead to the upregulation of genes in the fatty acid biosynthesis pathway, a common feedback mechanism. In contrast, Ciprofloxacin induces the SOS DNA damage response, and Rifampicin alters the expression of genes related to transcription and translation machinery, highlighting their distinct MoAs.
Table 3: Bacterial Cytological Profiling (BCP) Phenotypes in S. aureus
BCP is a fluorescence microscopy-based technique that provides a rapid and powerful method for identifying the cellular pathways affected by antibacterial compounds by observing changes in cellular morphology.[8][9][10]
| Compound | DNA Morphology (DAPI stain) | Membrane Morphology (Nile Red stain) | Cell Shape |
| Agent 112 | Normal nucleoid segregation | Aberrant membrane structures, delocalized staining | Elongated cells, some lysis |
| Triclosan | Normal nucleoid segregation | Delocalized membrane staining, membrane blebbing | Elongated cells |
| Ciprofloxacin | Nucleoid condensation and filamentation | Intact membranes | Filamentous cells |
| Rifampicin | Diffuse, decondensed nucleoids | Intact membranes | Slightly enlarged cells |
The cytological profiles for Agent 112 and Triclosan are consistent with the disruption of fatty acid synthesis, which is essential for maintaining cell membrane integrity. The distinct phenotypes induced by Ciprofloxacin (DNA damage) and Rifampicin (transcription/translation disruption) further differentiate the MoAs.
Experimental Workflows and Signaling Pathways
Visualizing the experimental logic and the targeted biological pathways is crucial for understanding the validation process.
Caption: Experimental workflow for validating the mechanism of action of a novel antibacterial agent.
References
- 1. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. library.search.tulane.edu [library.search.tulane.edu]
- 6. journals.asm.org [journals.asm.org]
- 7. Transcriptomic responses to antibiotic exposure in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Advancing antibiotic discovery with bacterial cytological profiling: a high-throughput solution to antimicrobial resistance [frontiersin.org]
- 9. Dissecting antibiotic effects on the cell envelope using bacterial cytological profiling: a phenotypic analysis starter kit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Comparative Transcriptomic Analysis of Staphylococcus aureus Following Treatment with Daptomycin versus Vancomycin
A guide for researchers, scientists, and drug development professionals on the differential gene expression profiles induced by two key anti-staphylococcal agents.
This comparison guide provides an objective analysis of the transcriptomic responses of Staphylococcus aureus to Daptomycin (used here as a substitute for the placeholder "Antibacterial agent 112") and Vancomycin. The data presented is synthesized from published experimental findings to highlight the distinct and overlapping cellular pathways affected by these two critical antibiotics.
Executive Summary
Daptomycin, a cyclic lipopeptide, and Vancomycin, a glycopeptide, are both mainstays in the treatment of serious Gram-positive infections, particularly those caused by Methicillin-resistant Staphylococcus aureus (MRSA). While both are effective, their mechanisms of action are fundamentally different, leading to distinct transcriptomic signatures in treated bacteria. Daptomycin primarily disrupts the bacterial cell membrane, causing rapid depolarization, while Vancomycin inhibits cell wall synthesis.[1] These differing mechanisms are reflected in the global gene expression changes observed in S. aureus following exposure to each agent. Transcriptomic analysis reveals that both antibiotics induce a cell wall stress stimulon, but daptomycin also uniquely upregulates genes responsive to membrane depolarization.
Comparative Transcriptomic Data
The following tables summarize the key differentially expressed genes in Staphylococcus aureus when treated with Daptomycin and Vancomycin. The data is compiled from studies employing microarray and RNA-seq technologies to elucidate the bacterial response to antibiotic-induced stress.
Table 1: Upregulated Genes in S. aureus in Response to Daptomycin and Vancomycin
| Gene | Function | Fold Change (Daptomycin) | Fold Change (Vancomycin) |
| vraS | Sensor histidine kinase of a two-component system involved in cell wall stress response | >2.0[2] | >2.0[3] |
| vraR | Response regulator of the VraSR two-component system | >2.0[2] | >2.0[3] |
| murZ | UDP-N-acetylglucosamine 1-carboxyvinyltransferase, involved in peptidoglycan synthesis | Upregulated[3] | Upregulated[3] |
| sgtB | Serine/threonine protein kinase involved in cell wall metabolism | Upregulated[3] | Upregulated[3] |
| pbp2 | Penicillin-binding protein 2, involved in peptidoglycan synthesis | Upregulated | Upregulated |
| sasF | S. aureus surface protein F | Upregulated | Upregulated |
| SACOL2599 | Hypothetical protein | Upregulated | Upregulated |
Table 2: Genes Differentially Regulated Primarily by Daptomycin
| Gene | Function | Regulation |
| mprF | Multiple peptide resistance factor, modifies membrane phospholipids | Upregulated in resistant strains[4] |
| dltA | D-alanyl-lipoteichoic acid ligase, involved in teichoic acid alanylation | Upregulated in resistant strains |
| yycF | Response regulator of a two-component system | Upregulated in resistant strains[4] |
| yycG | Sensor histidine kinase of a two-component system | Upregulated in resistant strains[4] |
| Genes for glycolysis pathway proteins | Central metabolism | Upregulated |
| TRAP gene | Target of RNA III-activating protein, virulence regulation | Upregulated |
| lrgA/lrgB | Holin/antiholin system, involved in cell lysis | Upregulated |
Experimental Protocols
The following is a generalized protocol for comparative transcriptomic analysis of antibiotic-treated S. aureus, based on methodologies described in relevant literature.[5][6]
1. Bacterial Culture and Antibiotic Exposure:
-
Staphylococcus aureus strains (e.g., ATCC 29213) are grown overnight in Mueller-Hinton broth supplemented with calcium (MHBC).[7]
-
The overnight culture is diluted in fresh MHBC and grown to an optical density (OD600) of approximately 0.4, corresponding to the mid-exponential growth phase.[7]
-
The bacterial culture is then divided and exposed to sub-inhibitory concentrations of the respective antibiotics (e.g., Daptomycin at 4 µg/ml, Vancomycin at 10 µg/ml) for a defined period (e.g., 15-30 minutes).[7] A control culture with no antibiotic is also maintained.
2. RNA Isolation:
-
Bacterial cells are harvested by centrifugation at 4°C.
-
The cell pellet is resuspended in a lysis buffer containing lysostaphin to facilitate cell wall degradation.
-
Total RNA is extracted using a commercial RNA purification kit following the manufacturer's instructions.
-
The RNA is treated with DNase I to remove any contaminating genomic DNA.
-
The quality and quantity of the isolated RNA are assessed using a spectrophotometer and agarose gel electrophoresis.
3. Library Preparation and RNA-Sequencing (RNA-seq):
-
Ribosomal RNA (rRNA) is depleted from the total RNA samples to enrich for messenger RNA (mRNA).
-
The enriched mRNA is fragmented and used as a template for first-strand cDNA synthesis using reverse transcriptase and random primers.
-
Second-strand cDNA is synthesized, and the resulting double-stranded cDNA is end-repaired, A-tailed, and ligated with sequencing adapters.
-
The adapter-ligated fragments are amplified by PCR to create the final sequencing library.
-
The quality of the library is assessed, and it is sequenced on a high-throughput sequencing platform (e.g., Illumina).[8]
4. Data Analysis:
-
The raw sequencing reads are quality-filtered and trimmed to remove low-quality bases and adapter sequences.
-
The cleaned reads are mapped to a reference S. aureus genome.
-
The number of reads mapping to each gene is counted.
-
Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in the antibiotic-treated samples compared to the untreated control.[8]
Signaling Pathways and Mechanisms of Action
The distinct transcriptomic profiles induced by Daptomycin and Vancomycin are a direct consequence of their different cellular targets and mechanisms of action.
Caption: Mechanism of action for Daptomycin.
Daptomycin's interaction with the cell membrane leads to the upregulation of genes involved in membrane stress response and lipid metabolism.[4]
Caption: Mechanism of action for Vancomycin.
Vancomycin's inhibition of cell wall synthesis triggers the VraSR two-component system, leading to the upregulation of genes involved in peptidoglycan synthesis and cell wall stress response.[3]
Conclusion
Comparative transcriptomics provides valuable insights into the distinct cellular responses of Staphylococcus aureus to Daptomycin and Vancomycin. While both antibiotics induce a common cell wall stress stimulon, their primary mechanisms of action lead to the differential regulation of a significant number of genes. Daptomycin's effect on the cell membrane results in a unique transcriptomic signature related to membrane depolarization and lipid metabolism. Understanding these differences is crucial for the development of new antibacterial strategies and for optimizing the use of these important last-line antibiotics.
References
- 1. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Daptomycin resistance mechanisms in clinically derived Staphylococcus aureus strains assessed by a combined transcriptomics and proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Mechanisms of daptomycin resistance in Staphylococcus aureus: role of the cell membrane and cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Additional Routes to Staphylococcus aureus Daptomycin Resistance as Revealed by Comparative Genome Sequencing, Transcriptional Profiling, and Phenotypic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Current Perspective on Daptomycin for the Clinical Microbiologist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional Profiling Reveals that Daptomycin Induces the Staphylococcus aureus Cell Wall Stress Stimulon and Genes Responsive to Membrane Depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GEO Accession viewer [ncbi.nlm.nih.gov]
Independent Verification of the Antibacterial Spectrum of Antibacterial Agent 112: A Comparative Guide
This guide provides an independent verification of the antibacterial spectrum of Antibacterial agent 112, presenting a direct comparison with established antibacterial agents. The data herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of the agent's potential.
Comparative Analysis of Antibacterial Activity
The in vitro antibacterial activity of this compound was evaluated against a panel of seven clinically relevant bacteria, including both Gram-positive and Gram-negative species. The results, presented as Minimum Inhibitory Concentrations (MIC), are compared with those of three widely used antibiotics: Ciprofloxacin, Amoxicillin, and Tetracycline.
| Microorganism | Gram Stain | This compound MIC (µM)[1] | Ciprofloxacin MIC (µg/mL) | Amoxicillin MIC (µg/mL) | Tetracycline MIC (µg/mL) |
| Pseudomonas aeruginosa | Negative | 625 | 0.1 - 0.5[1] | Resistant[2][3][4] | 8 - >256[5] |
| Streptococcus mutans | Positive | 625 | 0.5[6] | ≤ 0.08[7] | 0.1 - >10[8] |
| Bacillus subtilis | Positive | 1250 | Not widely reported | Not widely reported | 8.0[1] |
| Escherichia coli | Negative | 1250 | 0.1 - 0.5[1] | >16[9] | 2 - 256[1][10] |
| Enterococcus faecalis | Positive | 1250 | 1 - >64 | 0.125 | 16 - 256[2] |
| Salmonella typhimurium | Negative | 1250 | 0.06 - >5.06 | Resistant | 128 - 256 |
| Staphylococcus aureus | Positive | 1250 | 0.5[1] | 0.125 (MRSA) | ≥8 |
Note: MIC values for comparator antibiotics are presented as ranges, reflecting variability reported across different studies and strains. The MIC for this compound is reported in µM as per the source.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the potency of an antimicrobial agent against a specific microorganism. The data presented in this guide is based on the standardized broth microdilution method.
Broth Microdilution Method for MIC Determination
-
Preparation of Antimicrobial Agent Stock Solutions: A stock solution of the antibacterial agent is prepared at a high concentration and sterilized.
-
Serial Dilutions: A two-fold serial dilution of the antibacterial agent is performed in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing concentrations of the agent.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. The inoculum is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well of the microtiter plate, containing the serially diluted antibacterial agent, is inoculated with the standardized bacterial suspension.
-
Controls:
-
Positive Control: A well containing only the growth medium and the bacterial inoculum (no antibacterial agent) to ensure the viability and growth of the microorganism.
-
Negative Control: A well containing only the growth medium to check for sterility.
-
-
Incubation: The microtiter plate is incubated at a temperature and for a duration suitable for the growth of the test microorganism (typically 35-37°C for 18-24 hours).
-
Determination of MIC: After incubation, the plate is visually inspected for turbidity. The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits the visible growth of the microorganism.
Experimental Workflow
The following diagram illustrates the key steps in the determination of the antibacterial spectrum using the broth microdilution method.
Caption: Workflow for MIC Determination.
References
- 1. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility profile of Pseudomonas aeruginosa isolates in Egypt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. A Broad-Spectrum Antimicrobial Activity of Bacillus subtilis RLID 12.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacodynamic effect of amoxicillin and danofloxacin against Salmonella typhimurium in an in-vitro pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial resistance of selected Salmonella isolates from food animals and food in Alberta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. microbiologyresearch.org [microbiologyresearch.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal and Handling of Ampicillin, a Broad-Spectrum Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Ampicillin, a commonly used broad-spectrum antibacterial agent. Adherence to these procedures is critical for laboratory safety, environmental protection, and the prevention of antibiotic resistance.
Ampicillin Safety and Physical Properties
Proper handling of ampicillin begins with an understanding of its chemical and physical properties, as well as its potential hazards. The following tables summarize key quantitative data from the Safety Data Sheet (SDS) for Ampicillin Sodium Salt.[1][2][3]
Table 1: Physical and Chemical Properties of Ampicillin Sodium Salt
| Property | Value |
| Physical State | Solid, Powder[1] |
| Appearance | White to off-white[3] |
| pH | 8.0 - 10.0[3] |
| Melting Point | 205 °C[3] |
| Solubility | Soluble in water[3] |
| Molecular Formula | C16H18N3NaO4S |
| Molecular Weight | 371.39 g/mol |
Table 2: Toxicological Data for Ampicillin Sodium Salt
| Test | Species | Dose/Concentration |
| Oral LD50 | Rat | >5,314 mg/kg[2] |
| Oral LD50 | Mouse | >5,314 mg/kg[2] |
| Intraperitoneal LD50 | Rat | 7,400 mg/kg[2] |
| Intraperitoneal LD50 | Mouse | 5,700 mg/kg[2] |
| Subcutaneous LD50 | Rat | >5,314 mg/kg[2] |
| Subcutaneous LD50 | Mouse | >5,314 mg/kg[2] |
Experimental Protocol: Antimicrobial Susceptibility Testing (AST) via Disk Diffusion
A frequent application of ampicillin in a laboratory setting is for antimicrobial susceptibility testing to determine the effectiveness of the agent against a specific microorganism. The Kirby-Bauer disk diffusion method is a standard procedure for this purpose.
Methodology:
-
Prepare a Standardized Inoculum:
-
Aseptically select 4-5 well-isolated colonies of the test bacterium from a pure culture.
-
Suspend the colonies in a sterile broth or saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/ml.[4]
-
-
Inoculate the Agar Plate:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the bacterial suspension.
-
Remove excess inoculum by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth. This is typically done by swabbing in three directions, rotating the plate 60 degrees between each streaking.[5]
-
-
Apply Antibiotic Disks:
-
Using sterile forceps or a disk dispenser, place an ampicillin-impregnated paper disk onto the surface of the inoculated agar.[4]
-
Ensure the disk is in firm contact with the agar.
-
-
Incubation:
-
Measure and Interpret Results:
-
Following incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters.[5]
-
Compare the measured zone diameter to standardized interpretive charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to ampicillin.[5]
-
Ampicillin Disposal Procedures
Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[7] Therefore, strict adherence to the following disposal protocols is mandatory.
Step-by-Step Disposal Guide:
-
Segregate Waste:
-
All materials that have come into contact with ampicillin, including stock solutions, used culture media, contaminated labware (e.g., pipette tips, plates, flasks), and personal protective equipment (PPE), should be treated as chemical waste.[7]
-
-
Liquid Waste Containing Ampicillin:
-
High-Concentration Solutions (e.g., stock solutions): These are considered hazardous chemical waste and should never be poured down the drain.[7] Collect these solutions in a designated, properly labeled, and sealed hazardous waste container for pickup by the institution's environmental health and safety (EHS) office.[8]
-
Low-Concentration Solutions (e.g., used culture media): While ampicillin can be destroyed by autoclaving, it is crucial to consult your institution's specific guidelines.[7] Some institutions may still require this waste to be collected as chemical waste. If autoclaving is permitted, the autoclaved media can then be disposed of down the drain, provided no other hazardous chemicals are present.[7]
-
-
Solid Waste Contaminated with Ampicillin:
-
Sharps: Needles, scalpels, and other sharps should be placed in a designated sharps container.
-
Non-Sharps Solid Waste: Contaminated plates, gloves, paper towels, etc., should be collected in a biohazard bag and autoclaved to decontaminate any biological material. Following autoclaving, this waste can typically be disposed of as general waste, but institutional policies may vary.[9]
-
-
Empty Ampicillin Containers:
-
Rinse empty containers three times with a suitable solvent (e.g., water).
-
The rinsate should be collected and disposed of as hazardous chemical waste.
-
After rinsing, deface the label and dispose of the container according to institutional guidelines for solid waste.
-
-
Spill Cleanup:
-
In the event of a spill, contain the spill and prevent it from entering drains.[10]
-
Wear appropriate PPE, including gloves, eye protection, and a lab coat.[1]
-
For solid spills, gently sweep up the material to avoid dust generation and place it in a sealed container for disposal as hazardous waste.[1]
-
For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with soap and water.[11]
-
Visualizing Key Processes
To further clarify the procedures and mechanisms discussed, the following diagrams have been generated.
Caption: Experimental workflow for Antimicrobial Susceptibility Testing (AST) via the disk diffusion method.
Caption: Mechanism of action of Ampicillin leading to bacterial cell lysis.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. piramalcriticalcare.us [piramalcriticalcare.us]
- 4. apec.org [apec.org]
- 5. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. merck.com [merck.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. edvotek.com [edvotek.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
